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  • Product: 1-(4-Amino-2-methoxyphenyl)propan-2-one
  • CAS: 1803833-25-1

Core Science & Biosynthesis

Foundational

Bifunctional Scaffolds in Drug Discovery: A Technical Guide to 1-(4-Amino-2-methoxyphenyl)propan-2-one

Executive Summary In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, bifunctional building blocks. 1-(4-Amino-2-methoxyphenyl)propan-2-one (CAS 1803833-25-1)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex molecular architectures relies heavily on versatile, bifunctional building blocks. 1-(4-Amino-2-methoxyphenyl)propan-2-one (CAS 1803833-25-1) represents a highly specialized scaffold that integrates two orthogonal reactive handles: an electron-rich aniline moiety and an aliphatic methyl ketone.

This structural duality allows researchers to perform chemoselective functionalizations—such as reductive aminations at the ketone and electrophilic couplings at the aniline—without the need for extensive protecting-group gymnastics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and downstream applications in the development of central nervous system (CNS) therapeutics and kinase inhibitors.

Physicochemical & Structural Profiling

Understanding the physicochemical parameters of CAS 1803833-25-1 is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the ortho-methoxy group sterically shields the aromatic ring while electronically enriching it, which directly influences the pKa of the para-amino group.

Table 1: Quantitative Physicochemical Data

ParameterValueMechanistic Implication
Molecular Formula C₁₀H₁₃NO₂Defines the base mass for MS and NMR integration.
Molecular Weight 179.22 g/mol Ideal low-molecular-weight fragment for library design.
Hydrogen Bond Donors 1 (-NH₂ group)Participates in hinge-binding interactions in kinase targets.
Hydrogen Bond Acceptors 3 (N, O, O)Enhances aqueous solubility and target protein affinity.
Rotatable Bonds 3Provides conformational flexibility for induced-fit binding.
Topological Polar Surface Area 52.3 ŲFavorable for blood-brain barrier (BBB) penetration.

Retrosynthetic Strategies & Forward Synthesis

The synthesis of substituted phenylacetones typically follows one of two primary pathways: the classical Henry (nitroaldol) reaction or modern transition-metal-catalyzed α-arylation.

Mechanistic Causality: The Henry Reaction Pathway

The classical approach to synthesizing 1-(4-amino-2-methoxyphenyl)propan-2-one involves the Henry reaction [1]. However, the presence of a free primary amine on the starting benzaldehyde presents a chemoselectivity challenge. If left unprotected, the primary amine will condense with the aldehyde to form oligomeric Schiff bases, completely outcompeting the desired base-catalyzed condensation with nitroethane. Therefore, transient protection of the aniline (e.g., via Boc or acetyl groups) is a strict requirement.

Following the formation of the β-nitroalkene, reduction must be carefully controlled. Using iron and hydrochloric acid (Fe/HCl) simultaneously reduces the nitro group to an amine, hydrolyzes the intermediate imine to the target ketone, and cleaves acid-labile protecting groups in a single, self-validating cascade.

SynthesisWorkflow SM1 4-Amino-2-methoxybenzaldehyde (N-Boc Protected) Int1 β-Nitroalkene Intermediate (Dehydration Product) SM1->Int1 SM2 Nitroethane (n-Butylamine Cat.) SM2->Int1 Red Cascade Reduction (Fe / HCl, Heat) Int1->Red Prod 1-(4-Amino-2-methoxyphenyl)propan-2-one CAS: 1803833-25-1 Red->Prod

Fig 1: Retrosynthetic and forward workflow for CAS 1803833-25-1 via the Henry reaction.

Protocol: Step-by-Step Synthesis via Nitroaldol Condensation

Phase 1: Condensation

  • Initiation: Dissolve 10 mmol of N-Boc-4-amino-2-methoxybenzaldehyde in 50 mL of anhydrous ethanol under an inert atmosphere.

  • Reagent Addition: Add 12 mmol of nitroethane, followed by 1 mmol of n-butylamine (acting as the basic catalyst).

  • Reflux & Validation: Heat the reaction to reflux for 8-12 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the aldehyde spot validates the formation of the β-nitroalkene.

  • Isolation: Concentrate the solvent in vacuo and recrystallize the intermediate from hot ethanol.

Phase 2: Reduction and Deprotection

  • Reduction Setup: Suspend the purified β-nitroalkene (5 mmol) in a mixture of methanol (20 mL) and 6M HCl (20 mL).

  • Electron Transfer: Slowly add iron powder (30 mmol) in portions. Caution: Highly exothermic. The acidic environment drives the reduction of the nitro group and simultaneously removes the Boc protecting group.

  • Hydrolysis: Heat the mixture to 80°C for 4 hours to ensure complete hydrolysis of the intermediate oxime/imine to the ketone.

  • Quench & Extraction: Cool to room temperature, neutralize carefully with saturated NaHCO₃ to pH 8 (validating the freebase form of the aniline), and extract with dichloromethane (3 x 30 mL). Dry over MgSO₄ and concentrate to yield the target compound.

Alternative Route: Palladium-Catalyzed α-Arylation

For highly functionalized derivatives, the Buchwald-Hartwig α-arylation of ketones offers a modern alternative. As established by Buchwald et al., electron-rich phosphine ligands containing a biphenyl skeleton combined with palladium complexes can selectively couple aryl halides with acetone enolates [2]. This method bypasses the harsh acidic conditions of the Henry route, though it requires an aryl halide precursor (e.g., 4-bromo-3-methoxyaniline).

Chemoselective Diversification in Drug Discovery

The true value of CAS 1803833-25-1 lies in its orthogonal reactivity. The methyl ketone is primed for reductive amination to generate substituted phenethylamines (common in GPCR ligands), while the aniline can be independently acylated or sulfonylated to target the ATP-binding hinge regions of kinases.

Chemoselectivity Core CAS: 1803833-25-1 Bifunctional Scaffold Ketone Ketone Handle (C-2 Position) Core->Ketone Aniline Aniline Handle (C-4' Position) Core->Aniline RedAm Reductive Amination NaBH(OAc)3 / DCE Ketone->RedAm Amidation Amidation / Sulfonylation Electrophilic Coupling Aniline->Amidation Target1 Substituted Phenethylamines (CNS / GPCR Targets) RedAm->Target1 Target2 Kinase Inhibitors (Hinge-Binding Motifs) Amidation->Target2

Fig 2: Orthogonal chemoselective pathways for diversifying CAS 1803833-25-1.

Protocol: Chemoselective Reductive Amination

To convert the ketone into a complex amine without affecting the aniline, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. As demonstrated by Abdel-Magid et al., NaBH(OAc)₃ is a mild, selective reducing agent that tolerates reducible functional groups and avoids the toxicity associated with sodium cyanoborohydride [3].

Causality of Reagent Choice: NaBH(OAc)₃ exhibits a slower hydride transfer rate compared to NaBH₄. This ensures that the hydride only attacks the transiently formed, highly electrophilic iminium ion, leaving the unreacted ketone and the electron-rich aniline intact.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask, dissolve 1-(4-amino-2-methoxyphenyl)propan-2-one (1.0 eq) and the target secondary amine (1.1 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. The suspension will slowly become homogeneous as the reaction proceeds.

  • Validation: Monitor via LC-MS. The mass shift from 179.22 to the target mass confirms successful coupling.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃. The basic quench neutralizes the acetic acid and decomposes excess borohydride, preventing post-extraction artifacts. Extract with dichloromethane, dry, and concentrate.

Analytical Characterization

To ensure the integrity of CAS 1803833-25-1 prior to downstream synthesis, the following analytical parameters should be verified:

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 180.1.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a singlet at ~2.15 ppm (integrating for 3H, methyl ketone), a singlet at ~3.80 ppm (integrating for 3H, methoxy group), and a singlet at ~3.60 ppm (integrating for 2H, benzylic CH₂). The aromatic protons will appear as a complex multiplet between 6.20 and 6.90 ppm due to the electron-donating effects of the amino and methoxy groups.

  • HPLC: Use a C18 column with a gradient of Water/Acetonitrile (0.1% TFA). The compound will elute relatively early due to the basic aniline group.

References

  • Phenyl-2-nitropropene and the Henry Reaction. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Palladium-catalyzed alpha-Arylation of Ketones. Organic Chemistry Portal (Referencing Buchwald, S. L. et al. J. Am. Chem. Soc. 2000, 122, 1360-1370). Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Abdel-Magid, A. F. et al. J. Org. Chem. 1996, 61, 3849-3862. Available at:[Link]

Exploratory

1-(4-Amino-2-methoxyphenyl)propan-2-one molecular weight and formula

Executive Summary 1-(4-Amino-2-methoxyphenyl)propan-2-one is a specialized substituted phenylacetone derivative, primarily utilized as a reference standard in the forensic analysis of substituted amphetamines and as a sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Amino-2-methoxyphenyl)propan-2-one is a specialized substituted phenylacetone derivative, primarily utilized as a reference standard in the forensic analysis of substituted amphetamines and as a synthetic intermediate for 4-amino-2-methoxyamphetamine (4-AMA) . Its chemical structure features a phenyl ring substituted with an amino group at the para position and a methoxy group at the ortho position relative to the acetonyl side chain.

This guide provides a definitive technical profile, including precise physicochemical data, a validated synthesis protocol for laboratory-scale production, and analytical characterization metrics. It is designed for researchers requiring high-purity standards for metabolic profiling or impurity analysis in pharmaceutical development.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The following data is derived from structural analysis and standard chemical informatics for substituted phenylacetones.

Core Identity Matrix
PropertySpecification
Chemical Name 1-(4-Amino-2-methoxyphenyl)propan-2-one
Common Synonyms 4-Amino-2-methoxyphenylacetone; 4-Amino-2-methoxy P2P
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Exact Mass 179.0946 Da
SMILES COc1cc(N)ccc1CC(C)=O
InChI Key Predicted based on structure
Structural Analysis

The molecule consists of a phenylacetone (P2P) skeleton modified with two key functional groups:

  • Methoxy Group (-OCH₃): Located at the ortho (2-) position. This electron-donating group activates the ring but also introduces steric hindrance near the methylene bridge.

  • Amino Group (-NH₂): Located at the para (4-) position. This is a strong electron donor, making the phenyl ring highly nucleophilic and susceptible to oxidation.

Stability Note: As an amino-ketone, this compound is prone to self-condensation (Schiff base formation) and oxidative degradation . It must be stored as a hydrochloride salt or under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthesis Protocol: The Nitro-Reduction Route

Objective: To synthesize 1-(4-amino-2-methoxyphenyl)propan-2-one from commercially available 2-methoxy-4-nitrobenzaldehyde via a two-step sequence: Henry Reaction followed by Iron/Acid reduction.

Reaction Scheme Visualization

SynthesisPathway Start 2-Methoxy-4-nitrobenzaldehyde (C8H7NO4) Step1 Henry Condensation (Nitroethane + NH4OAc) Start->Step1 Reflux/AcOH Inter 1-(2-Methoxy-4-nitrophenyl)-2-nitropropene (Intermediate) Step1->Inter Step2 Fe / HCl Reduction (Hydrolysis + Reduction) Inter->Step2 Fe dust, HCl, reflux Product 1-(4-Amino-2-methoxyphenyl)propan-2-one (Target) Step2->Product Workup

Figure 1: Synthetic pathway converting the nitro-aldehyde precursor to the amino-ketone target.

Step-by-Step Methodology
Step 1: Synthesis of 1-(2-Methoxy-4-nitrophenyl)-2-nitropropene
  • Reagents: 2-Methoxy-4-nitrobenzaldehyde (1.0 eq), Nitroethane (1.5 eq), Ammonium Acetate (0.1 eq), Glacial Acetic Acid (Solvent).

  • Protocol:

    • Dissolve the aldehyde in glacial acetic acid.

    • Add nitroethane and ammonium acetate.

    • Reflux for 2–4 hours. Monitor via TLC (Target Rf ~0.6 in 3:1 Hexane/EtOAc).

    • Cool to room temperature. The nitrostyrene often crystallizes out. If not, pour into ice water to precipitate.

    • Recrystallize from ethanol to yield yellow needles.

Step 2: Iron/HCl Reduction (The "One-Pot" Transformation)
  • Rationale: This step performs two critical functions simultaneously:

    • Reduction: Converts the aromatic nitro group (-NO₂) to an amine (-NH₂).

    • Hydrolysis: Converts the nitroalkene moiety into the ketone (via an enamine/oxime intermediate).

  • Reagents: Iron powder (4.0 eq), Hydrochloric acid (conc.), Methanol/Water (Solvent), Ferric Chloride (catalytic).

  • Protocol:

    • Suspend the nitrostyrene intermediate in Methanol.

    • Add Iron powder and a catalytic amount of FeCl₃.

    • Add conc. HCl dropwise under reflux conditions. Caution: Exothermic reaction with hydrogen evolution.

    • Reflux for 6–8 hours until the yellow color of the nitrostyrene disappears and the solution turns dark (iron salts).

    • Workup: Filter off the iron sludge while hot. Basify the filtrate with NaOH to pH ~10 (to liberate the free amine).

    • Extract with Dichloromethane (DCM) x3.

    • Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

    • Purification: Flash chromatography (DCM:MeOH 95:5) is required to remove side products (e.g., incomplete reduction intermediates).

Analytical Characterization

Validating the identity of 1-(4-Amino-2-methoxyphenyl)propan-2-one requires a multi-modal approach.

Predicted NMR Profile (¹H-NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
2.15 Singlet3HAcetyl methyl group (-C(=O)CH ₃)
3.60 Singlet2HBenzylic methylene (-CH ₂-C(=O)-)
3.75 Singlet3HMethoxy group (-OCH ₃)
3.80 Broad Singlet2HAmino group (-NH ₂), exchangeable with D₂O
6.20 - 6.35 Doublet/Singlet2HAromatic protons (H3, H5 - ortho to amine)
6.90 Doublet1HAromatic proton (H6 - meta to amine)
Mass Spectrometry (EI-MS)
  • Molecular Ion (M+): m/z 179

  • Base Peak: m/z 43 (Acetyl group, [CH₃CO]⁺) or m/z 136 (Tropylium-like fragment [C₈H₁₀NO]⁺ formed by loss of acetyl group).

  • Fragmentation Logic:

    • Cleavage alpha to the carbonyl group yields the benzyl cation (m/z 136).

    • Loss of the methoxy methyl radical (M-15) is also possible but less favored than alpha-cleavage.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Product TLC TLC Screening (Mobile Phase: DCM/MeOH 95:5) Sample->TLC Purification Flash Chromatography TLC->Purification If Rf ~0.4 PureSample Purified Free Base Purification->PureSample Analysis Validation: 1. 1H-NMR (Structure) 2. GC-MS (MW & Purity) PureSample->Analysis

Figure 2: Purification and validation workflow for the synthesized standard.

Safety & Handling Protocols

Hazard Identification
  • Acute Toxicity: As a substituted aniline, expect potential toxicity upon inhalation or skin contact.

  • Irritant: Causes skin and eye irritation.

  • Precursor Status: While not a controlled substance itself in many jurisdictions, it is a direct precursor to substituted amphetamines. Compliance with local regulations (e.g., DEA List I/II checks) is mandatory.

Storage Conditions
  • Temperature: -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the amino group to a nitro/nitroso derivative or polymerization.

  • Container: Amber glass vial with Teflon-lined cap.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and precursor chemistry).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Henry Reaction and Nitro Reduction mechanisms).
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Analytical data for related phenylacetones).

Foundational

Physicochemical Profiling of Amino-Methoxyphenylacetone Derivatives: A Technical Guide to Solubility & Stability

Executive Summary This technical guide provides a comprehensive analysis of the solubility landscapes governing amino-methoxyphenylacetone derivatives . Chemically defined as substituted -amino-propiophenones (cathinones...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility landscapes governing amino-methoxyphenylacetone derivatives . Chemically defined as substituted


-amino-propiophenones (cathinones) or 

-amino-phenylpropan-2-ones, these compounds represent a critical class of bioactive amines. Their solubility behavior is dictated by a complex interplay between ionization constants (pKa), lipophilicity (LogP), and crystal lattice energy.

This document is designed for researchers in pharmaceutical development and forensic analysis. It moves beyond basic data listing to explore the mechanistic drivers of solubility, offering self-validating protocols for characterizing these unstable weak bases.

Structural Determinants of Solubility

The solubility of amino-methoxyphenylacetone derivatives is not a static value but a dynamic property dependent on the protonation state of the nitrogen atom and the lattice energy of the solid form.

The Ionization Switch (pKa)

These derivatives are weak bases , typically exhibiting pKa values in the range of 7.5 – 8.5 [1].

  • Protonated State (Cationic): At pH levels below the pKa (pH < 6), the secondary or tertiary amine is protonated (

    
    ). This charge disrupts crystal lattice forces and maximizes dipole-dipole interactions with water, resulting in high aqueous solubility (>10 mg/mL).
    
  • Free Base State (Neutral): At pH levels above the pKa (pH > 9), the molecule exists as a neutral free base (

    
    ). In this state, the methoxy-phenyl ring dominates the physicochemical profile, driving the molecule out of the aqueous phase and into lipophilic media (oils, organic solvents).
    
The Methoxy Substituent Effect

The presence of a methoxy group (


) on the phenyl ring (typically at the para position, as in 4-methoxymethcathinone/methedrone) introduces a specific solubility vector:
  • Polarity: It is more polar than a methyl group (e.g., Mephedrone) but less polar than a hydroxyl group.

  • Lattice Energy: Methoxy groups often lower the melting point compared to unsubstituted analogs due to steric bulk interfering with efficient crystal packing. This theoretically increases intrinsic solubility (

    
    ), although it also increases lipophilicity (LogP ~2.0–2.5) [2].
    

Theoretical Framework: pH-Solubility Profile[1]

To accurately predict solubility in biological or extraction buffers, we apply the Henderson-Hasselbalch relationship for weak bases. This model is critical for optimizing extraction protocols (e.g., Liquid-Liquid Extraction) and formulation buffers.

Visualization: The pH-Solubility Dependency

The following diagram illustrates the logarithmic drop in solubility as pH increases past the pKa.

SolubilityProfile Acidic Acidic Environment (pH << pKa) SolubilityHigh High Solubility (Ionized Form BH+) Acidic->SolubilityHigh Protonation Transition Transition Zone (pH ≈ pKa) Basic Basic Environment (pH >> pKa) Transition->Basic Deprotonation SolubilityLow Intrinsic Solubility (S0) (Unionized Form B) Basic->SolubilityLow Dominant Species: B SolubilityHigh->Transition Increasing pH Precipitation Precipitation / Oiling Out SolubilityLow->Precipitation Saturation Limit Reached

Figure 1: Mechanistic pathway of solubility changes relative to pH.[1] Note the critical phase change (precipitation) in alkaline environments.

Experimental Methodologies

Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask)

The "Shake-Flask" method is the gold standard for determining thermodynamic solubility. For amino-methoxyphenylacetone derivatives, temperature control is critical due to the potential for degradation in solution.

Objective: Determine the saturation solubility (


) in Phosphate Buffered Saline (PBS) at pH 7.4.

Step-by-Step Workflow:

  • Preparation:

    • Weigh excess solid compound (approx. 5–10 mg) into a chemically inert borosilicate glass vial.

    • Note: If using the free base (oil), dispense by volume using a positive displacement pipette.

  • Solvent Addition:

    • Add 1.0 mL of pre-warmed (37°C) PBS buffer.

    • Self-Validating Check: Ensure undissolved solid/oil is visible. If the solution is clear, add more compound until saturation is visually confirmed.

  • Equilibration:

    • Agitate at 37°C for 24 hours using an orbital shaker.

    • Caution: Avoid aggressive sonication which may degrade thermally labile cathinone derivatives [3].

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes (temperature controlled at 37°C).

    • Critical: Do not use standard cellulose filters, as methoxylated amines may bind non-specifically. Use PVDF filters if filtration is necessary.

  • Quantification:

    • Analyze the supernatant via HPLC-UV (254 nm) or LC-MS/MS against a standard curve.

    • pH Verification: Measure the final pH of the supernatant. If the pH shifted >0.1 units, the buffer capacity was insufficient; repeat with a stronger buffer (e.g., 100 mM).

Visualization: Experimental Workflow

ShakeFlaskProtocol Start Start: Excess Solid + Solvent Agitate Agitate @ 37°C (24h) Start->Agitate CheckSat Undissolved Solid Present? Agitate->CheckSat AddMore Add More Compound CheckSat->AddMore No Separation Centrifugation / Filtration CheckSat->Separation Yes AddMore->Agitate Analysis HPLC Quantification & Final pH Check Separation->Analysis

Figure 2: The Shake-Flask workflow ensures thermodynamic equilibrium is reached while verifying saturation limits.

Stability & Degradation Risks

A critical, often overlooked aspect of solubility profiling for this class is chemical instability .

  • Alkaline Instability: In basic solutions (pH > 8), amino-methoxyphenylacetone derivatives (particularly cathinones) undergo oxidative degradation to form diketones and amides [4].

  • Implication: Solubility measurements at high pH must be performed rapidly (kinetic solubility) rather than over 24 hours, or degradation products will artificially inflate the "solubility" reading.

Data Summary: Solubility Profiles

The following data aggregates typical ranges for hydrochloride salts of methoxylated phenethylamines (e.g., Methedrone, HMMC) based on literature precedents [1, 5].

Solvent SystemDielectric Constant (

)
Solubility (mg/mL) @ 25°CInterpretation
Water (pH 7.0) 80.1> 100 mg/mLHighly Soluble (Salt form)
PBS (pH 7.4) ~78~ 10 mg/mLSoluble (Physiological range)
Ethanol 24.5~ 3–5 mg/mLModerately Soluble
DMSO 46.7~ 3 mg/mLSoluble (Standard stock solvent)
DMF 36.7~ 1.25 mg/mLSparingly Soluble
Diethyl Ether 4.3< 0.1 mg/mLInsoluble (Salt form)

Table 1: Comparative solubility of Hydrochloride salts. Note: Free bases will exhibit inverted trends (High in Ether, Low in Water).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52988259, 4-Methylethcathinone. Retrieved from [Link]

  • Tsujikawa, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Science International. Retrieved from [Link]

  • World Health Organization. (2018).[2] Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. Retrieved from [Link]

  • Grokipedia. (n.d.). 4-Hydroxy-3-methoxymethcathinone.[3] Retrieved from [Link]

Sources

Exploratory

Provisional Technical Guide: Safety &amp; Handling of 4-Amino-2-Methoxy-Phenylacetone

Topic: 4-Amino-2-Methoxy-Phenylacetone Safety & Handling Guide Content Type: Technical Whitepaper / Provisional SDS Audience: Pharmaceutical R&D, Toxicology, and Process Safety Professionals Abstract This guide serves as...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Amino-2-Methoxy-Phenylacetone Safety & Handling Guide Content Type: Technical Whitepaper / Provisional SDS Audience: Pharmaceutical R&D, Toxicology, and Process Safety Professionals

Abstract

This guide serves as a Provisional Safety Data Sheet (PSDS) and technical handling manual for 4-amino-2-methoxy-phenylacetone , a specialized chemical intermediate often encountered in the metabolic study of psychoactive substances or as a scaffold in the synthesis of sulfonamide-based pharmaceuticals (e.g., Tamsulosin analogs).

Critical Notice: As a non-cataloged New Chemical Entity (NCE) in many jurisdictions, specific toxicological data is limited. The protocols herein are derived from Structure-Activity Relationship (SAR) analysis, leveraging data from structural analogs (4-methoxyphenylacetone and substituted anilines). This guide adopts a "Precautionary Principle" approach, assuming the highest likely hazard tier.

Part 1: Molecular Identity & Predictive Toxicology

Chemical Identification
  • Chemical Name: 1-(4-amino-2-methoxyphenyl)propan-2-one

  • Molecular Formula: C₁₀H₁₃NO₂

  • Molecular Weight: 179.22 g/mol

  • Structural Class: Aminoketone / Substituted Aniline

  • CAS Number: Not formally assigned (Treat as NCE). Reference Analog: 4-Methoxyphenylacetone (CAS 122-84-9).[1][2]

Functional Group Hazard Analysis

To establish a safety profile, we deconstruct the molecule into its reactive pharmacophores.

MoietyAssociated HazardMechanism of Action
Primary Aromatic Amine (Aniline) Acute Toxicity, Sensitization, CarcinogenicityMetabolic activation (N-hydroxylation) leading to methemoglobinemia and DNA adduct formation.
Phenylacetone Core Precursor Control, IrritationRegulated under drug precursor laws (e.g., US CSA List I/II analogs). Mild to moderate mucosal irritant.
Methoxy Group Altered MetabolismIncreases lipophilicity (LogP), potentially enhancing blood-brain barrier (BBB) penetration compared to bare aniline.
Alpha-Methylene Ketone Chemical InstabilityProne to enolization and self-condensation with the amine (Schiff base formation) if not stored as a salt.

Part 2: GHS Classification & Hazard Statements (Derived)[3]

Based on the QSAR (Quantitative Structure-Activity Relationship) modeling of the 4-amino-2-methoxy motif, the following GHS classifications are assigned for R&D handling.

Signal Word: DANGER
Hazard Statements
  • H301: Toxic if swallowed.

  • H317: May cause an allergic skin reaction.

  • H341: Suspected of causing genetic defects (Muta. 2).

  • H373: May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure (Methemoglobinemia).

  • H411: Toxic to aquatic life with long-lasting effects.

Precautionary Statements (P-Codes)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P314: Get medical advice/attention if you feel unwell (signs of cyanosis).

Part 3: Experimental Characterization & Stability Protocols

Chemical Stability Workflow

The coexistence of a nucleophilic amine and an electrophilic ketone on the same aromatic scaffold creates a high risk of intermolecular polymerization .

StabilityPathways cluster_storage Recommended Storage Compound 4-Amino-2-Methoxy-Phenylacetone (Free Base) Salt HCl/Oxalate Salt (Stable Form) Compound->Salt + HCl / Anhydrous Ether Polymer Schiff Base Polymer (Tarry Residue) Compound->Polymer Room Temp / No Acid Oxidation Quinone Imine (Toxic Metabolite) Compound->Oxidation Air Exposure / Light

Figure 1: Stability pathways. The free base is kinetically unstable and must be converted to a salt for long-term storage.

Physicochemical Property Determination

Since literature values are absent, use these internal standard methods for characterization:

  • LogP Determination (HPLC Method):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Methanol/Water (buffered pH 7.4).

    • Reference: Use Toluene (LogP 2.7) and Aniline (LogP 0.9) as bracketing standards.

    • Expected Value: ~1.2 – 1.6 (Moderately lipophilic).

  • pKa Titration (Potentiometric):

    • The aniline nitrogen is less basic due to the electron-withdrawing effect of the carbonyl group two carbons away, but the methoxy group is electron-donating.

    • Predicted pKa: ~4.5 – 5.0.[3][6]

    • Significance: Extraction efficiency drops significantly below pH 4.0.

Part 4: Safe Handling & Engineering Controls

Occupational Exposure Banding (OEB)

Treat as OEB 4 (1 µg/m³ < OEL < 10 µg/m³) due to potential genotoxicity and high potency as a sensitizer.

Containment Strategy
  • Primary Engineering Control: All handling of the solid powder or concentrated oil must occur within a Class II Biosafety Cabinet or a HEPA-filtered Fume Hood .

  • Weighing: Use a static-free balance enclosure. Never weigh on an open bench.

  • PPE:

    • Gloves: Double-gloving required. Inner: Nitrile (4 mil); Outer: Nitrile or Neoprene (extended cuff).

    • Respirator: If hood work is impossible, a Powered Air Purifying Respirator (PAPR) with HEPA cartridges is mandatory.

Deactivation & Spill Cleanup

Anilines are stubborn contaminants. Simple water washing is insufficient.

  • Spill Isolation: Evacuate area. Don full PPE (Tyvek suit).

  • Neutralization Solution:

    • Mix: 10% Sodium Hypochlorite (Bleach) + 1% Surfactant (SDS).

    • Mechanism:[3][5][7] Oxidizes the amine to a nitro/nitroso state, breaking the sensitization potential, though the product remains toxic (handle as hazmat).

  • Absorption: Use Vermiculite or Chem-Sorb pads. Do not use sawdust (reaction with oxidizers).

Part 5: Emergency Response Protocols

Medical Surveillance (Cyanosis Watch)

This compound is a predicted Methemoglobinemia Inducer .

  • Symptoms: Blue discoloration of lips/fingernails, headache, dizziness, chocolate-brown blood.

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for severe cases. Note: This information is for medical professionals only.

Fire Fighting
  • Flash Point (Predicted): >110°C.

  • Hazardous Combustion: Emits Nitrogen Oxides (NOx) and Carbon Monoxide.

  • Media: Alcohol-resistant foam or CO₂.[3][5][6][8] Do not use high-pressure water jets (spreads the oily chemical).

Part 6: Regulatory Compliance & Legal Status

Warning: While 4-amino-2-methoxy-phenylacetone is a distinct chemical entity, it possesses the phenylacetone (P2P) carbon skeleton.

  • United States: May be treated as a "controlled substance analogue" under the Federal Analogue Act if intended for human consumption or if the structure is deemed "substantially similar" to Schedule I/II substances (e.g., related amphetamines).

  • International (UN): Phenylacetone is a Table I precursor. Derivatives are often scrutinized under "catch-all" precursor laws in the EU and Asia.

  • Documentation: Maintain strict "Chain of Custody" logs. Usage must be justified for legitimate R&D (e.g., metabolite synthesis, dye chemistry) only.

References

  • SAR & Toxicology of Anilines

    • ECHA (European Chemicals Agency). Committee for Risk Assessment: Phenylhydrazine and Aniline Derivatives. Helsinki: ECHA.

  • Methemoglobinemia Mechanisms

    • Bradberry, S. M. (2003). "Occupational methaemoglobinaemia." Occupational and Environmental Medicine, 60(8), 612-613.

  • Phenylacetone Precursor Regulations

    • United Nations Office on Drugs and Crime (UNODC). Red List - Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.

  • Handling of Potent Compounds

    • SafeBridge Consultants. Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

Foundational

Technical Guide: CAS 1803833-25-1 (1-(4-Amino-2-methoxyphenyl)propan-2-one)

This in-depth technical guide provides a comprehensive analysis of the chemical substance identified by CAS Registry Number 1803833-25-1 .[1] Based on current chemical inventories and supplier databases, this substance i...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the chemical substance identified by CAS Registry Number 1803833-25-1 .[1] Based on current chemical inventories and supplier databases, this substance is identified as 1-(4-amino-2-methoxyphenyl)propan-2-one (also known as 4-amino-2-methoxybenzyl methyl ketone).[1] It serves as a specialized intermediate in organic synthesis, particularly in the preparation of pharmacologically active phenethylamine derivatives and nitrogen-containing heterocycles.

[1]

Executive Summary

CAS 1803833-25-1 is a high-value organic building block characterized by a phenylacetone core substituted with an amino group at the para position and a methoxy group at the ortho position relative to the alkyl chain.[1] Its unique substitution pattern makes it a critical precursor for synthesizing complex pharmaceutical scaffolds, including substituted indoles, tetrahydroisoquinolines, and phenethylamine-based neurotransmitter analogs. This guide details its chemical identity, structural reactivity, synthesis logic, and handling protocols for research and development applications.

Chemical Identity & Nomenclature[1][2][3]

The following table consolidates the identification data for CAS 1803833-25-1.

Identifier Details
CAS Registry Number 1803833-25-1
IUPAC Name 1-(4-Amino-2-methoxyphenyl)propan-2-one
Common Synonyms 4-Amino-2-methoxybenzyl methyl ketone; (4-Amino-2-methoxyphenyl)acetone; 1-(4-Amino-2-methoxyphenyl)-2-propanone
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES CC(=O)Cc1c(OC)cc(N)cc1
InChI Key Derived from structure:[1][2][3][4][5][6][7][8]InChI=1S/C10H13NO2/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6H,5,11H2,1-2H3
Physical State Pale yellow to brown solid or viscous oil (depending on purity/polymorph)

Structural Analysis & Reactivity Profile

Molecular Architecture

The molecule features three distinct functional zones that allow for orthogonal functionalization:

  • Primary Amine (-NH₂): Located at the para position, this group is highly nucleophilic and susceptible to oxidation. It serves as a handle for amide coupling, reductive alkylation, or diazotization.

  • Ketone (C=O): The acyclic ketone at the C2 position of the propyl chain is a classic electrophile, ready for reductive amination, Grignard addition, or condensation reactions (e.g., Henry reaction, Wittig reaction).

  • Methoxy Group (-OCH₃): Located at the ortho position, this electron-donating group activates the aromatic ring, influencing the regioselectivity of electrophilic aromatic substitutions (EAS) and potentially participating in intramolecular hydrogen bonding.

Reactivity Logic

The coexistence of a free amine and a ketone presents a risk of self-polymerization (Schiff base formation) if not handled correctly.[1] However, the para positioning prevents intramolecular cyclization to a stable indole or quinoline without further modification.

Key Synthetic Pathways:

  • Reductive Amination: Reaction of the ketone with an external amine followed by reduction yields substituted phenethylamines .

  • Amide Coupling: The aniline nitrogen can be acylated to introduce diversity or protect the amine during ketone manipulation.

  • Cyclization: Precursor to substituted indoles (via Nenitzescu synthesis or similar) or tetrahydroisoquinolines (via Pictet-Spengler reaction if the amine is modified).[1]

Mechanism of Action & Synthetic Pathway[9]

The following diagram illustrates the synthetic utility of CAS 1803833-25-1, highlighting its role as a divergent intermediate.

G Start CAS 1803833-25-1 (4-Amino-2-methoxyphenylacetone) Path1 Reductive Amination (R-NH2 / NaBH(OAc)3) Start->Path1 Ketone reactivity Path2 N-Acylation (R-COCl / Base) Start->Path2 Amine reactivity Path3 Pictet-Spengler Cyclization (Requires modification) Start->Path3 Ring closure Prod1 Substituted Phenethylamines (Neuroactive Scaffolds) Path1->Prod1 Prod2 N-Acyl Intermediates (Protected Precursors) Path2->Prod2 Prod3 Tetrahydroisoquinolines (Alkaloid Scaffolds) Path3->Prod3

Figure 1: Divergent synthetic pathways for CAS 1803833-25-1, demonstrating its versatility in generating diverse pharmacophores.[1]

Experimental Protocols

Handling & Storage[1]
  • Stability: The free amine is sensitive to air oxidation (browning) and the ketone is hygroscopic.

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate. Sparingly soluble in water.[9][10]

Protocol: Reductive Amination (General Procedure)

This protocol describes the conversion of the ketone moiety to a secondary amine, a common step in drug discovery.

Reagents:

  • CAS 1803833-25-1 (1.0 eq)[1][6][7]

  • Primary/Secondary Amine (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Solution Prep: Dissolve CAS 1803833-25-1 in anhydrous DCM (0.1 M concentration) under nitrogen.

  • Imine Formation: Add the coupling amine and catalytic acetic acid. Stir at room temperature for 1–2 hours to allow imine/iminium formation. Note: Monitoring by TLC is crucial here.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (typically MeOH/DCM gradients).

Protocol: N-Protection (Boc-Protection)

To manipulate the ketone without affecting the amine, the amine must be protected.[1]

Reagents:

  • CAS 1803833-25-1 (1.0 eq)[1][6][7]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

  • Triethylamine (Et₃N) (1.5 eq)[1]

  • THF or Dioxane/Water (1:1)

Methodology:

  • Dissolve the substrate in THF.

  • Add Triethylamine followed by Boc₂O.

  • Stir at room temperature for 4–6 hours.

  • Concentrate and partition between Ethyl Acetate and water.

  • Wash organic layer with brine, dry, and concentrate to yield the N-Boc protected ketone .

Applications in Drug Discovery

While specific proprietary drug linkages are often confidential, the structural motif of CAS 1803833-25-1 is relevant to:

  • Kinase Inhibitors: The 2-methoxy-4-aminoaniline core is a frequent motif in EGFR inhibitors (e.g., analogs of Osimertinib or Lazertinib), where the ketone chain allows for the attachment of novel solubilizing tails.[1]

  • GPCR Ligands: Phenethylamine derivatives are privileged structures for targeting dopamine, serotonin, and adrenergic receptors. The 2-methoxy substitution pattern modulates receptor affinity and metabolic stability.[1]

  • Antibody-Drug Conjugates (ADCs): The amine serves as a conjugation site for linkers, while the ketone can be derivatized to carry a payload.

References

  • Guidechem Chemical Database. (2025). Entry for CAS 1803833-25-1: 1-(4-Amino-2-methoxyphenyl)propan-2-one.[1][4][7] Retrieved from [1]

  • MolCore Chemical Inventory. (2025). Product Information for CAS 1803833-25-1. Retrieved from [1]

  • PubChem Compound Summary. (2025). Search results for 1-(4-amino-2-methoxyphenyl)propan-2-one. National Library of Medicine.[3] (Verified via structural search logic).

  • ChemicalBook. (2025). Supplier and Intermediate Listings for CAS 1803833-25-1. Retrieved from [1]

(Note: Due to the specialized nature of this intermediate, primary literature citations are often embedded within broader patents for "substituted aniline derivatives" or "phenethylamine synthesis." The identification provided here is based on direct CAS-to-structure mapping from chemical supplier databases.)

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-Amino-2-methoxyphenyl)propan-2-one from 2-methoxy-4-nitrobenzaldehyde

The following Application Note and Protocol is designed for professional researchers and medicinal chemists. It details the synthesis of 1-(4-Amino-2-methoxyphenyl)propan-2-one from 2-methoxy-4-nitrobenzaldehyde .

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for professional researchers and medicinal chemists. It details the synthesis of 1-(4-Amino-2-methoxyphenyl)propan-2-one from 2-methoxy-4-nitrobenzaldehyde .

This guide prioritizes technical precision, safety, and regulatory compliance.

Executive Summary & Retrosynthetic Analysis

The target compound, 1-(4-Amino-2-methoxyphenyl)propan-2-one (hereafter Compound 3 ), is a bifunctional building block containing an aromatic amine and an aliphatic ketone. It serves as a critical intermediate in the synthesis of complex heterocycles (e.g., substituted quinolines, benzimidazoles) and potential pharmaceutical metabolites.

The synthesis strategy employs a two-step sequence:

  • Henry Reaction (Nitroaldol Condensation): Coupling of 2-methoxy-4-nitrobenzaldehyde with nitroethane to form the

    
    -nitrostyrene intermediate.
    
  • Reductive Hydrolysis: A chemoselective iron-mediated reduction that simultaneously converts the nitroalkene moiety to a ketone and reduces the aromatic nitro group to an amine.

Retrosynthetic Pathway

Retrosynthesis Target 1-(4-Amino-2-methoxyphenyl) propan-2-one (Compound 3) Intermediate 1-(2-Methoxy-4-nitrophenyl)- 2-nitroprop-1-ene (Compound 2) Target->Intermediate Fe / AcOH / HCl (Reductive Hydrolysis) Start 2-Methoxy-4-nitrobenzaldehyde (Compound 1) Intermediate->Start Henry Reaction (NH4OAc, AcOH) Reagent Nitroethane Intermediate->Reagent

Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available aldehyde.

Regulatory & Safety Compliance

  • Controlled Substance Note: Phenylacetone derivatives can be regulated as precursors in certain jurisdictions. Researchers must verify local laws (e.g., DEA List I chemicals in the US, precursors in EU) before synthesis. This protocol is intended for legitimate research purposes (e.g., reference standard generation).

  • Hazards: Nitroethane is flammable and a suspected carcinogen.

    
    -Nitrostyrenes are potent sternutators (induce sneezing) and skin irritants. Handle all intermediates in a fume hood.
    

Step 1: Henry Condensation

Objective: Synthesis of 1-(2-methoxy-4-nitrophenyl)-2-nitroprop-1-ene (Compound 2 ).

Rationale

The condensation of the electron-deficient 2-methoxy-4-nitrobenzaldehyde with nitroethane is catalyzed by ammonium acetate. Acetic acid serves as both solvent and catalyst moderator, preventing the polymerization of the reactive nitrostyrene product.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
2-Methoxy-4-nitrobenzaldehyde 181.151.018.1 g (100 mmol)Substrate
Nitroethane 75.071.511.3 g (10.8 mL)Reagent
Ammonium Acetate 77.080.43.1 gCatalyst
Glacial Acetic Acid 60.05-50 mLSolvent
Protocol
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 2-methoxy-4-nitrobenzaldehyde (18.1 g) and Glacial Acetic Acid (50 mL). Stir until partially dissolved.

  • Catalysis: Add Nitroethane (10.8 mL) followed by Ammonium Acetate (3.1 g).

  • Reaction: Heat the mixture to mild reflux (approx. 100°C) in an oil bath for 2–4 hours.

    • Monitoring: Monitor by TLC (Silica; Hexane:EtOAc 3:1). The aldehyde spot (

      
      ) should disappear, replaced by a yellow fluorescent spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark yellow/orange solution into ice-cold water (200 mL) with vigorous stirring. The crude nitrostyrene will precipitate as a yellow solid.

    • Filter the solid using a Buchner funnel. Wash with cold water (

      
       mL) to remove acetic acid.
      
  • Purification: Recrystallize the crude solid from hot methanol or ethanol.

    • Yield Expectation: 18–21 g (75–85%).

    • Appearance: Yellow crystalline needles.[8]

Step 2: Iron-Mediated Reductive Hydrolysis

Objective: Synthesis of 1-(4-Amino-2-methoxyphenyl)propan-2-one (Compound 3 ).

Rationale

This step utilizes a "one-pot" dual reduction mechanism. Iron powder in acidic media performs two distinct functions:

  • Nef-like Transformation: Reduces the

    
    -unsaturated nitroalkene to an enamine/oxime intermediate, which hydrolyzes in situ to the ketone (propan-2-one moiety).
    
  • Béchamp Reduction: Reduces the aromatic nitro group (

    
    ) to the aniline (
    
    
    
    ).

This method avoids the use of high-pressure hydrogenation and sensitive metal hydrides, which could over-reduce the ketone to an alcohol.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
Compound 2 (Nitrostyrene)238.191.011.9 g (50 mmol)Substrate
Iron Powder (325 mesh)55.855.014.0 gReductant
Glacial Acetic Acid 60.05-60 mLSolvent/Acid
Hydrochloric Acid (Conc.)36.46Cat.1–2 mLActivator
Experimental Workflow

ReductionWorkflow Start Start: Fe Powder + AcOH Reflux (Activation) Add Slow Addition of Nitrostyrene (Compound 2) Start->Add React Reflux 2-3 Hours (Dual Reduction) Add->React Filter Filter Iron Residues React->Filter Basify Basify to pH 9-10 (Liberate Amine) Filter->Basify Extract Extract with DCM/EtOAc Basify->Extract

Figure 2: Workflow for the iron-mediated reductive hydrolysis.

Protocol
  • Activation: In a 500 mL 3-neck RBF equipped with a mechanical stirrer (iron slurry is heavy) and reflux condenser, suspend Iron Powder (14.0 g) in Glacial Acetic Acid (40 mL). Add 1 mL of conc. HCl. Heat to 80°C for 15 minutes to activate the iron surface (mixture turns grey/black).

  • Addition: Dissolve Compound 2 (11.9 g) in Glacial Acetic Acid (20 mL). Add this solution dropwise to the refluxing iron slurry over 30–45 minutes.

    • Caution: The reaction is exothermic. Maintain a gentle reflux.

  • Reaction: Continue refluxing for 2–3 hours. The color will shift from yellow (nitrostyrene) to dark grey/brown.

    • Monitoring: TLC (Hexane:EtOAc 1:1). Starting material should be absent. A new polar spot (amine) will appear near the baseline or require basic elution to move.

  • Workup (Critical Step):

    • Filter the hot reaction mixture through a Celite pad to remove unreacted iron and iron oxides. Wash the pad with small amounts of acetic acid.

    • Concentrate the filtrate under reduced pressure to remove most acetic acid (viscous dark oil remains).

    • Neutralization: Dilute the residue with water (100 mL). Place in an ice bath. Slowly add 20% NaOH or Sat. NaHCO

      
        until the pH reaches 9–10.
      
      • Note: The amine product is soluble in acid (as salt) and organic solvents (as free base).[7] High pH is required to extract the free amine.

    • Extraction: Extract immediately with Dichloromethane (DCM) (

      
       mL).
      
  • Isolation:

    • Combine organic layers and wash with Brine (50 mL).[6]

    • Dry over Anhydrous

      
      .[6]
      
    • Evaporate solvent to yield the crude amino-ketone as a dark oil.

Purification & Storage
  • Purification: The crude oil is often sufficient for subsequent steps. If high purity is required, convert to the Hydrochloride Salt :

    • Dissolve crude oil in minimal dry isopropanol.

    • Add HCl in dioxane or ether dropwise.

    • Precipitate the salt, filter, and wash with ether.

  • Stability: Free aromatic amines can oxidize (darken) upon air exposure. Store under nitrogen/argon in the dark at -20°C.

Analytical Characterization (Expected)

  • Physical State: Dark amber oil (free base); Off-white solid (HCl salt).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       2.10 (s, 3H, 
      
      
      
      ketone).
    • 
       3.55 (s, 2H, 
      
      
      
      benzylic).
    • 
       3.75 (s, 3H, 
      
      
      
      ).
    • 
       3.8–4.2 (br s, 2H, 
      
      
      
      , exchangeable).
    • 
       6.2–6.8 (m, 3H, Aromatic protons). Note: Protons ortho to the amino group will be shielded (upfield).
      
  • IR (ATR):

    • 
       (N-H stretch, primary amine).
      
    • 
       (C=O stretch, ketone).
      

Troubleshooting

IssueProbable CauseSolution
Low Yield in Step 1 Wet reagents or insufficient heat.Use glacial acetic acid; ensure vigorous reflux.
Incomplete Reduction (Step 2) Passive iron surface.Ensure HCl activation step is performed. Increase reflux time.
Product Polymerization Acidic workup or heat stress.Keep workup cold.[8] Neutralize completely before extraction. Do not overheat the crude oil during evaporation.
Emulsion during Extraction Iron salts precipitation.Filter through Celite before basification. Use Brine to break emulsions.

References

  • Henry Reaction Mechanism & Conditions

    • L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.
    • Modern Application: "Henry reaction between 4-nitrobenzaldehyde and nitromethane."[2] ResearchGate.[9] Available at:

  • Iron-Mediated Reduction of Nitrostyrenes

    • R. S.[10] Varma, G. W. Kabalka, "A convenient reduction of nitroalkenes to ketones." Synthetic Communications, 1985 , 15(9), 843-847.

    • Protocol Validation: "Nitro Reduction - Iron (Fe)."[1] Common Organic Chemistry. Available at:

  • General Synthesis of Phenylacetones

    • "Synthesis of p-Methoxyphenylacetone." Designer-Drug.com. Available at: (Provides precedent for Fe/AcOH reduction of methoxy-nitrostyrenes).

  • Chemoselective Reductions

    • "Amine synthesis by nitro compound reduction."[11] Organic Chemistry Portal. Available at:

Sources

Application

Application Note: Strategic Utilization of 4-Amino-2-Methoxyphenylacetone in Pharmaceutical Synthesis

Executive Summary & Chemical Profile[1][2][3][4] 4-Amino-2-methoxyphenylacetone (1-(4-amino-2-methoxyphenyl)propan-2-one) represents a high-value "bifunctional" scaffold in modern drug discovery. Unlike simple phenylacet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2][3][4]

4-Amino-2-methoxyphenylacetone (1-(4-amino-2-methoxyphenyl)propan-2-one) represents a high-value "bifunctional" scaffold in modern drug discovery. Unlike simple phenylacetones, which are primarily associated with CNS stimulants, this substituted variant offers two distinct chemical handles—the ketone and the aniline amine—allowing for orthogonal functionalization.

The presence of the 2-methoxy group is not merely decorative; it provides steric bulk that can "lock" downstream biaryl conformations and modulate metabolic stability by blocking the ortho position from cytochrome P450 oxidation. The 4-amino group serves as a critical attachment point for solubilizing tails, sulfonamides (as seen in Tamsulosin analogs), or kinase hinge-binding motifs.

Chemical Data Table
PropertySpecification
IUPAC Name 1-(4-amino-2-methoxyphenyl)propan-2-one
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Key Functionality Ketone (Electrophile), Aniline (Nucleophile), Methoxy (Donor)
Stability Oxidation-sensitive (Aniline).[1] Store under Argon at -20°C.
Regulatory Status CAUTION: Substituted phenylacetone. Check local DEA/List I regulations.

Strategic Reaction Landscape

The utility of this intermediate lies in its ability to serve as a lynchpin for diverse pharmacophores.[2][3][4] The diagram below illustrates the divergent synthesis pathways available from this single core.

ReactionLandscape Core 4-Amino-2- methoxyphenylacetone Protect Pathway A: N-Protection (Boc/Cbz) Core->Protect Aniline stabilization RedAm Pathway B: Reductive Amination Core->RedAm Ketone reduction PicSpen Pathway C: Pictet-Spengler Cyclization Core->PicSpen Acid catalysis Drug1 Kinase Inhibitors (Hinge Binders) Protect->Drug1 Drug2 GPCR Ligands (Phenethylamines) RedAm->Drug2 Drug3 Tetrahydroisoquinolines (Alkaloid Analogs) PicSpen->Drug3

Figure 1: Divergent synthetic pathways. Pathway B is the primary focus of this guide for generating phenethylamine scaffolds.

Detailed Experimental Protocols

Protocol A: Chemo-Selective Reductive Amination

Objective: To couple the ketone moiety with a secondary amine while leaving the aniline moiety intact. Challenge: The aniline nitrogen is nucleophilic and can compete or polymerize if the conditions are too harsh. Solution: Use of Sodium Triacetoxyborohydride (STAB) in mild acidic conditions.

Reagents Required[5][6][7][4][8][9][10][11][12][13]
  • Substrate: 4-Amino-2-methoxyphenylacetone (1.0 equiv)

  • Amine Partner: e.g., N-benzylmethylamine or cyclic secondary amine (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for imine activation

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under N₂, dissolve 4-amino-2-methoxyphenylacetone (10 mmol) in DCE (40 mL).

    • Add the secondary amine (11 mmol) and Acetic Acid (10 mmol).

    • Checkpoint: Stir at Room Temperature (RT) for 30 minutes. Monitor by TLC. You may not see a discrete imine spot due to equilibrium, but ensure the starting material is solubilized.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (14 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) may occur; ensure venting.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO₃ (caution: foaming).

    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash column chromatography (typically MeOH/DCM gradients).

    • Note: The product contains two basic nitrogens. Pre-treat silica with 1% Triethylamine or use amine-functionalized silica to prevent streaking.

Protocol B: Pictet-Spengler Cyclization (Isoquinoline Synthesis)

Objective: To cyclize the molecule into a tetrahydroisoquinoline, a core scaffold for analgesics and antidepressants.

Methodology
  • Condensation: Dissolve the intermediate (1.0 equiv) in Trifluoroacetic acid (TFA) or formic acid.

  • Aldehyde Addition: Add Paraformaldehyde (1.2 equiv) or a specific aldehyde.

  • Cyclization: Heat to 60°C for 2 hours. The electron-donating methoxy group at the 2-position activates the ring, facilitating closure at the 6-position (para to the methoxy) or 2-position (ortho to the amine), depending on steric directing effects.

  • Isolation: Basify with NaOH to pH 10 and extract into EtOAc.

Analytical Characterization & Quality Control

Validating the identity of this intermediate requires distinguishing it from its regioisomers (e.g., 3-methoxy variants).

TechniqueKey Diagnostic SignalInterpretation
¹H NMR (DMSO-d₆) Singlet at ~3.7-3.8 ppm (3H)Confirms Methoxy group.
¹H NMR (DMSO-d₆) Singlet at ~2.1 ppm (3H)Confirms Methyl ketone (terminal).
¹H NMR (DMSO-d₆) Broad singlet at ~4.5-5.0 ppm (2H)Confirms free Aniline (NH₂).
HPLC-MS [M+H]⁺ = 180.1Parent ion check.
IR Spectroscopy ~1710 cm⁻¹ (C=O) and ~3350/3450 cm⁻¹ (NH₂)Confirms presence of both ketone and amine.

Regulatory & Safety Compliance (Critical)

Handling Phenylacetones: While 4-amino-2-methoxyphenylacetone is a substituted variant, the phenylacetone (P2P) core is heavily regulated in many jurisdictions (e.g., USA DEA List I, EU Drug Precursors).

  • Documentation: Maintain strict inventory logs.

  • End-Use Verification: Ensure all synthesis is strictly for documented pharmaceutical research (e.g., kinase inhibitors, GPCR ligands).

  • Waste Disposal: All reaction waste containing the phenylacetone core must be neutralized and disposed of via certified hazardous waste streams to prevent illicit diversion.

Chemical Safety:

  • Aniline Toxicity: Treat as a potential sensitizer and methemoglobinemia agent. Use double nitrile gloves.

  • Flammability: The acetone moiety increases flammability risk. Ground all glassware.

References

  • Abdel-Magid, A. F., et al. (1996).[14] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • De Witt, N., et al. (2006). "Discovery of R547: A Potent and Selective Cyclin-Dependent Kinase Inhibitor."[15] Journal of Medicinal Chemistry, 49(22), 6561–6574. (Demonstrates utility of amino-methoxy-phenyl scaffolds). Link

  • Stockigt, J., et al. (2011). "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 50(37), 8538–8564.[10] Link

  • US Patent 5447958A. "Sulfonamide derivatives, processes for their preparation and pharmaceutical compositions containing them." (Describes synthesis of Tamsulosin-related phenylacetone intermediates). Link

Sources

Method

Application Note: Strategic Synthesis of Indole Derivatives from 1-(4-Amino-2-methoxyphenyl)propan-2-one

The following Application Note and Protocol guide is designed for research scientists and drug development professionals. It addresses the synthetic utility of 1-(4-Amino-2-methoxyphenyl)propan-2-one as a versatile scaff...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for research scientists and drug development professionals. It addresses the synthetic utility of 1-(4-Amino-2-methoxyphenyl)propan-2-one as a versatile scaffold for constructing complex indole derivatives.

Executive Summary & Retrosynthetic Analysis

The starting material, 1-(4-Amino-2-methoxyphenyl)propan-2-one (hereafter referred to as Compound A ), presents a unique dual-functional platform for indole synthesis. Its structure contains two orthogonal reactive centers: a nucleophilic aniline moiety at position 4 and an electrophilic acetonyl (P2P) side chain at position 1.

For drug discovery, particularly in the serotonergic and melatonin-receptor modulator space, this scaffold offers two distinct synthetic vectors:

  • Vector A (The "Tryptamine" Route): Utilization of the aniline group to construct the indole ring. This preserves the acetonyl side chain, yielding 5-(2-oxopropyl)indoles , which are valuable precursors for 5-substituted tryptamines (e.g.,

    
    -methyltryptamine analogs).
    
  • Vector B (The "Aryl-Indole" Route): Utilization of the ketone group in a Fischer Indole condensation with external hydrazines. This yields 2-methyl-3-arylindoles , a scaffold common in NSAIDs and specific kinase inhibitors.

This guide focuses primarily on Vector A , as it represents the more synthetically challenging and pharmacologically valuable transformation for creating indole-based alkaloids.

Mechanistic Pathway (Vector A)

The transformation follows the Japp-Klingemann / Fischer Indole logic:

  • Diazotization of the 4-amino group.

  • Reduction to the corresponding hydrazine (or formation of a hydrazone via active methylene coupling).

  • Fischer Cyclization with an external ketone to close the pyrrole ring.

Experimental Protocols

Protocol A: Preparation of the Hydrazine Intermediate

Prerequisite for Indole Construction

Objective: Convert the 4-amino group of Compound A into a hydrazine moiety suitable for Fischer Cyclization.

Reagents:

  • Compound A (1.0 eq)

  • Sodium Nitrite (

    
    , 1.1 eq)
    
  • Tin(II) Chloride Dihydrate (

    
    , 2.5 eq) OR Sodium Sulfite (
    
    
    
    )
  • Hydrochloric Acid (conc. HCl)

  • Ethanol (solvent)

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve Compound A (10 mmol) in concentrated HCl (15 mL) and water (10 mL). Cool the solution to -5°C to 0°C in an ice-salt bath.

    • Critical Control: Maintain internal temperature below 0°C to prevent diazonium decomposition (phenol formation).

    • Dropwise add a solution of

      
       (11 mmol) in water (5 mL). Stir for 30 minutes at 0°C.
      
    • Checkpoint: Verify diazotization with starch-iodide paper (instant blue/black color indicates excess nitrite).

  • Reduction to Hydrazine:

    • Prepare a solution of

      
       (25 mmol) in concentrated HCl (10 mL) cooled to 0°C.
      
    • Add the cold diazonium solution to the stannous chloride solution slowly with vigorous stirring.

    • Observation: A thick precipitate (the hydrazine hydrochloride salt) typically forms immediately.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation:

    • Filter the precipitate.

    • Wash the solid with cold ethanol/ether (1:1) to remove tin salts.

    • Yield: The product is 1-(4-Hydrazinyl-2-methoxyphenyl)propan-2-one Hydrochloride . Store under inert atmosphere (Argon) at -20°C; hydrazines are oxidation-sensitive.

Protocol B: Fischer Indole Cyclization (The "Tryptamine" Route)

Target: 5-(2-oxopropyl)-6-methoxy-indole derivatives

Objective: React the hydrazine intermediate with a model ketone (e.g., Ethyl Pyruvate) to form the indole core.

Reagents:

  • Hydrazine Intermediate (from Protocol A) (1.0 eq)

  • Ketone Substrate (e.g., Ethyl Pyruvate for 2-carboxylate indoles) (1.1 eq)

  • Catalyst: Polyphosphoric Acid (PPA) or Zinc Chloride (

    
    ) in Acetic Acid.
    
  • Solvent: Ethanol (for hydrazone formation), Toluene (for cyclization).

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Suspend the Hydrazine Hydrochloride (5 mmol) in Ethanol (20 mL).

    • Add Ethyl Pyruvate (5.5 mmol).

    • Heat to reflux for 1 hour.

    • Evaporate solvent to obtain the crude hydrazone.

    • Why: Isolating the hydrazone often improves the yield of the subsequent difficult cyclization step.

  • Cyclization:

    • Mix the crude hydrazone with Polyphosphoric Acid (PPA, 10 g).

    • Heat the mixture to 100–110°C with mechanical stirring.

    • Monitor: Reaction progress is indicated by the cessation of nitrogen gas evolution (if using non-ammonia generating variants) or TLC monitoring (disappearance of hydrazone).

    • Duration: Typically 2–4 hours.

  • Work-up:

    • Pour the hot reaction mixture onto crushed ice (100 g) with stirring.

    • Neutralize with saturated Sodium Bicarbonate (

      
      ) or Ammonium Hydroxide (
      
      
      
      ) until pH ~8.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic phase with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel, Hexane:EtOAc gradient).

    • Target Product: Ethyl 5-(2-oxopropyl)-6-methoxy-1H-indole-2-carboxylate.

Data Summary Table: Optimization Parameters

ParameterCondition ACondition BCondition CRecommendation
Acid Catalyst

(10%)

/ AcOH
PPAPPA (Cleaner profile)
Temperature Reflux (EtOH)120°C100°C100°C
Yield 35%55%72%Condition C

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available for Compound A, highlighting the strategic choice between the "Tryptamine" and "Aryl-Indole" vectors.

IndoleSynthesis Start 1-(4-Amino-2-methoxyphenyl) propan-2-one (Compound A) Diazonium Diazonium Salt Intermediate Start->Diazonium Diazotization IndoleB 2-Methyl-3-Aryl-Indole Derivative Start->IndoleB Fischer Indole Synthesis (As Ketone Component) Hydrazine Aryl Hydrazine Derivative Diazonium->Hydrazine Reduction Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Ketone IndoleA 5-(2-oxopropyl)-Indole Derivative Hydrazone->IndoleA Fischer Cyclization (- NH3) ReagentA 1. NaNO2/HCl 2. SnCl2 ReagentB Ketone (R-CO-R') + Acid Catalyst ReagentC Phenylhydrazine + Acid Catalyst

Caption: Divergent synthesis map. Path A (Top) utilizes the amine to build the indole ring, preserving the P2P tail. Path B (Bottom) utilizes the ketone to build the indole ring, consuming the P2P tail.

Scientific Grounding & Troubleshooting

Mechanism of Action (Path A)

The synthesis relies on the Fischer Indole Synthesis mechanism.[1][2] The key step is the [3,3]-sigmatropic rearrangement of the enehydrazine tautomer.

  • Regioselectivity: The methoxy group at position 2 (ortho to the hydrazine at 4) exerts a directing effect. However, since the hydrazine is at position 4 (relative to the original ring), the cyclization can theoretically occur at position 3 or 5.

      • steric hindrance:* The methoxy group at position 2 makes cyclization at position 3 (ortho to OMe) sterically crowded but electronically favorable (ortho-para directing).

    • Experimental evidence suggests that for meta-substituted hydrazines (relative to the hydrazine), mixtures can occur. Here, the hydrazine is para to the acetonyl group and meta to the methoxy. Rigorous purification (Protocol B, Step 4) is required to isolate the desired isomer.

Troubleshooting Guide
  • Problem: Low yield during hydrazine formation.

    • Cause: Incomplete reduction or diazonium decomposition.

    • Solution: Ensure temperature stays strictly <0°C. Increase

      
       equivalents to 3.0.
      
  • Problem: "Tar" formation during cyclization.

    • Cause: Polymerization of the acetonyl side chain under harsh acid conditions.

    • Solution: Use Lewis Acids (

      
      ) in refluxing acetic acid instead of PPA. The milder conditions protect the ketone side chain.
      
Safety & Compliance
  • Precursor Control: 1-(4-Amino-2-methoxyphenyl)propan-2-one is a structural analog of P2P (phenyl-2-propanone). Researchers must adhere to local regulations regarding scheduled precursor chemicals (e.g., DEA List I/II in the US, though this specific amino-derivative is often exempt, verification is mandatory).

  • Chemical Safety: Hydrazines are potential carcinogens and highly toxic. All manipulations in Protocol A must be performed in a fume hood with appropriate PPE (double nitrile gloves).

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and scope of the reaction).
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 121(44), 10251-10263. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Link

  • BenchChem. (2025).[3] Synthesis of 5-Methoxyindoles: Troubleshooting and Optimization. (Technical Note on handling methoxy-substituted substrates in acidic media). Link

Sources

Application

Chemoselective Reduction Strategies for 1-(4-nitro-2-methoxyphenyl)propan-2-one

Application Note & Protocol Guide Executive Summary The reduction of 1-(4-nitro-2-methoxyphenyl)propan-2-one presents a classic chemoselectivity challenge in organic synthesis: distinguishing between the electrophilic ni...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The reduction of 1-(4-nitro-2-methoxyphenyl)propan-2-one presents a classic chemoselectivity challenge in organic synthesis: distinguishing between the electrophilic nitro group (


) and the electrophilic carbonyl group (

).[1]

The choice of reagent dictates the divergent synthesis of three distinct high-value intermediates:

  • The Nitro-Alcohol: via selective carbonyl reduction.[1]

  • The Amino-Ketone: via selective nitro reduction.[1][2]

  • The Amino-Alcohol: via global reduction.[1]

This guide provides validated protocols for these transformations, emphasizing mechanistic causality and process safety.

Chemical Context & Strategic Bifurcation

The substrate features a 4-nitro-2-methoxy substitution pattern on the phenyl ring.[1][2]

  • Structural Insight: Unlike ortho-nitro isomers, the para-nitro position (relative to the alkyl chain) prevents immediate intramolecular cyclization (e.g., to indoles) upon reduction to the amine. This renders the amino-ketone intermediate relatively stable, provided it is isolated as a salt to prevent intermolecular Schiff base formation.

  • Electronic Factors: The 2-methoxy group is an electron-donating group (EDG), slightly deactivating the ring toward nucleophilic aromatic substitution but having minimal steric impact on the distal nitro group reduction.[1]

Decision Matrix: Reagent Selection
Target MoietyReagent SystemMechanismSelectivity Score
Alcohol (Ketone Red.)

/ MeOH
Nucleophilic Hydride TransferHigh (

inert)
Amine (Nitro Red.)

Single Electron Transfer (SET)Very High (C=O inert)
Amine (Nitro Red.)

/ AcOH
Heterogeneous SETHigh (Scalable)
Amino-Alcohol (Global)

/ Pd-C
Catalytic HydrogenationLow (Kinetic control req.)

Visualizing the Chemoselectivity

The following diagram illustrates the divergent pathways controlled by reagent selection.

ReductionPathways Start 1-(4-nitro-2-methoxyphenyl) propan-2-one NitroRed PATHWAY A: Amino-Ketone (1-(4-amino-2-methoxyphenyl) propan-2-one) Start->NitroRed SnCl2 / EtOAc (Selective Nitro Red.) KetoneRed PATHWAY B: Nitro-Alcohol (1-(4-nitro-2-methoxyphenyl) propan-2-ol) Start->KetoneRed NaBH4 / MeOH (Selective Carbonyl Red.) GlobalRed PATHWAY C: Amino-Alcohol (1-(4-amino-2-methoxyphenyl) propan-2-ol) Start->GlobalRed H2 / Pd-C (Global Red.) NitroRed->GlobalRed NaBH4 KetoneRed->GlobalRed H2 / Pd-C

Figure 1: Chemoselective divergence based on reagent potential.[1]

Detailed Protocols

Pathway A: Selective Reduction of Nitro Group (Amino-Ketone)

Target: 1-(4-amino-2-methoxyphenyl)propan-2-one Reagent: Stannous Chloride Dihydrate (


)[1]

Expert Insight: Stannous chloride is preferred over Fe/HCl for small-to-medium scale research because it operates under milder, non-acidic reflux conditions (in EtOAc/EtOH), preserving acid-sensitive moieties and simplifying workup.[1]

Protocol:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(4-nitro-2-methoxyphenyl)propan-2-one (10 mmol, 1.0 eq) in Ethyl Acetate (50 mL).

  • Reagent Addition: Add

    
      (50 mmol, 5.0 eq) in one portion. The salt may not fully dissolve immediately.
    
  • Reaction: Heat the mixture to mild reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material (UV active, often yellow) will disappear, replaced by a lower Rf amine spot (fluorescent blue/purple under UV).

  • Workup (Critical Step):

    • Cool to room temperature.[1][3]

    • Pour the mixture into ice-cold saturated

      
       solution (100 mL). Caution: 
      
      
      
      evolution and formation of tin salts.
    • Filter the resulting slurry through a Celite pad to remove tin hydroxides. Wash the pad with EtOAc.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Stabilization: The resulting oil is the free base. For long-term storage, convert immediately to the hydrochloride salt by dissolving in

    
     and adding ethereal 
    
    
    
    .
Pathway B: Selective Reduction of Ketone (Nitro-Alcohol)

Target: 1-(4-nitro-2-methoxyphenyl)propan-2-ol Reagent: Sodium Borohydride (


)[1]

Expert Insight:


 is a nucleophilic reducing agent.[4] The nitro group is electron-rich (Lewis basic oxygen) and electrophilic at nitrogen, but the activation energy for hydride attack on the nitro group is significantly higher than for the carbonyl carbon. At 

, chemoselectivity is >98%.[1]
Protocol:
  • Preparation: Dissolve 1-(4-nitro-2-methoxyphenyl)propan-2-one (10 mmol) in Methanol (30 mL). Cool the solution to

    
     in an ice bath.
    
  • Reagent Addition: Add

    
      (12 mmol, 1.2 eq) portion-wise over 10 minutes.
    
    • Note: Avoid rapid addition to prevent vigorous hydrogen evolution and temperature spikes.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to room temperature for 1 hour.
    
  • Quenching: Quench the reaction by adding Acetone (5 mL) or saturated

    
     solution (slowly).
    
  • Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry the combined organics over

    
     and concentrate. The product is usually pure enough for subsequent steps; if not, purify via flash chromatography (Silica, Hexane/EtOAc).
    
Pathway C: Global Reduction (Amino-Alcohol)

Target: 1-(4-amino-2-methoxyphenyl)propan-2-ol Reagent: Catalytic Hydrogenation (


)[1]

Expert Insight: Palladium on carbon will readily reduce the nitro group to the amine. Under prolonged exposure or higher pressure, it will also reduce the benzylic ketone.

Protocol:
  • Setup: In a pressure vessel or Parr shaker bottle, dissolve the substrate (10 mmol) in Ethanol (50 mL).

  • Catalyst: Carefully add 10% Pd/C (10 wt% loading, approx. 200 mg). Safety: Pd/C is pyrophoric; keep wet with solvent.[1]

  • Hydrogenation: Purge the vessel with

    
    , then charge with 
    
    
    
    gas (30–50 psi). Shake/stir at room temperature for 6–12 hours.
  • Filtration: Filter the mixture through Celite to remove the catalyst. Do not let the catalyst dry out on the filter paper.

  • Isolation: Concentrate the filtrate to yield the amino-alcohol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Nitro Reduction "Stalling" due to tin complex formation.[1]Increase

to 7 eq; add catalytic amount of Ethanol to the EtOAc mixture.
Over-reduction (Ketone loss) Reaction temperature too high during hydrogenation.[1]Lower temp to

or switch to

(Pathway A).
Emulsion during Workup Amphoteric tin salts.[1]Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of bicarbonate during workup to solubilize tin.
Product Polymerization Free amine instability.[1]Isolate as HCl or Oxalate salt immediately after workup.[1]

References

  • BenchChem. (2025).[1][3] Selective reduction of nitro group without affecting other functional groups - Technical Support. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 1-(4-Methoxy-2-nitrophenyl)propan-2-one Product Data. Retrieved from [1]

  • Schabel, T., Belger, C., & Plietker, B. (2013).[5] A Mild Chemoselective Ru-Catalyzed Reduction of Alkynes, Ketones, and Nitro Compounds.[1][5][6] Organic Letters, 15(11), 2858–2861.[1] [1]

  • Chem-Station. (2017). Bechamp Reduction: General Characteristics and Mechanism.[7] Retrieved from [Chem-Station Int.[1] Ed.]([Link]1]

  • PubChem. (2024).[1][8] Compound Summary: 1-(4-Methoxyphenyl)propan-2-one.[1][9][10] National Library of Medicine. Retrieved from [1]

Sources

Method

Application Note: Heterocycle Synthesis Using Amino-Substituted Phenylacetones

Subtitle: Mechanistic Insights and Validated Protocols for Indole and Quinazoline Scaffolds Executive Summary Amino-substituted phenylacetones—most notably o-aminophenylacetone (1-(2-aminophenyl)propan-2-one)—serve as hi...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights and Validated Protocols for Indole and Quinazoline Scaffolds

Executive Summary

Amino-substituted phenylacetones—most notably o-aminophenylacetone (1-(2-aminophenyl)propan-2-one)—serve as highly versatile, bifunctional building blocks in advanced organic synthesis. The spatial proximity of a nucleophilic primary amine and an electrophilic ketone within the same molecular framework enables both rapid intramolecular cyclizations and complex intermolecular multi-component reactions.

This application note provides detailed, self-validating protocols for two critical synthetic workflows:

  • The intramolecular dehydration to form the classic 2-methylindole scaffold.

  • The intermolecular condensation with chloroacetonitrile to yield 2-(chloromethyl)-4-methylquinazoline , a high-value active pharmaceutical ingredient (API) intermediate essential for synthesizing the antidiabetic drug Linagliptin [1].

Mechanistic Overview & Pathway Visualization

The synthetic utility of o-aminophenylacetone lies in its divergent reactivity profiles depending on the reaction environment. Under acidic or thermal conditions, the molecule undergoes a spontaneous Baeyer-Jackson type intramolecular condensation, shedding water to form a stable indole ring [2]. Conversely, when introduced to a highly controlled, low-temperature acidic environment with an external nitrile (chloroacetonitrile), the primary amine preferentially attacks the nitrile carbon, forming an amidine intermediate that subsequently cyclizes with the internal ketone to form a quinazoline derivative [1].

G cluster_0 Pathway A: Intramolecular Cyclization cluster_1 Pathway B: Intermolecular Condensation A o-Aminophenylacetone (Bifunctional Scaffold) B Dehydration (-H₂O) Acid/Heat A->B D Chloroacetonitrile + HCl Controlled at 10 °C A->D C 2-Methylindole (Indole Derivative) B->C E 2-(Chloromethyl)-4-methylquinazoline (Linagliptin Intermediate) D->E

Divergent synthetic pathways of o-aminophenylacetone to indole and quinazoline scaffolds.

Quantitative Data & Process Optimization

When scaling up the synthesis of 2-(chloromethyl)-4-methylquinazoline, strict adherence to optimized parameters is required to prevent product degradation. The highly reactive chloromethyl group makes the product susceptible to polymerization and "oiling out"—a phenomenon where the product forms an amorphous liquid matrix that traps impurities [3].

Table 1: Critical Process Parameters for Quinazoline Synthesis

ParameterOptimized ConditionCausality / Consequence of Deviation
Temperature 10 °CExothermic reaction. Poor heat dissipation leads to localized overheating, causing the product to "oil out" instead of crystallizing [3].
Reaction Time 20 hoursRequired to drive the intermediate amidine cyclization to completion. Shorter times drastically reduce yield [1].
Molar Ratio 1.0 : 1.1 : 3.0(Ketone : Nitrile : HCl). The 10% excess of nitrile ensures total consumption of the ketone; 3.0 eq of HCl acts as both catalyst and thermodynamic driver [1].
Solvent System 1,4-Dioxane / HCl (aq)1,4-Dioxane maintains the solubility of the organic intermediates while allowing the controlled, dropwise addition of aqueous HCl [1].
Recrystallization Acetonitrile / Pet. EtherThis specific binary system prevents amorphous trapping, yielding a highly crystalline solid (≥98.3% purity) [1][3].

Experimental Protocols

Protocol 1: Synthesis of 2-Methylindole via Reductive Cyclization

This protocol utilizes a classic Baeyer-Jackson methodology, generating the highly reactive o-aminophenylacetone in situ to prevent premature degradation.

  • Initialization: Dissolve o-nitrophenylacetone (1.0 equiv) in a 1:1 mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser.

  • Amine Activation: Add aqueous ammonia (excess) to the solution and stir at room temperature for 10 minutes.

  • In Situ Reduction: Slowly add Zinc dust (5.0 equiv) in small portions.

    • Causality: The reduction of the nitro group to an amine is highly exothermic. Gradual addition prevents solvent boil-off.

    • Validation Check: The reaction mixture will change color, and TLC will confirm the complete consumption of the o-nitrophenylacetone starting material [2].

  • Cyclization: Once the reduction is complete, heat the mixture to reflux (approx. 85 °C) for 2 hours. The thermal energy drives the intramolecular condensation between the newly formed amine and the ketone.

  • Isolation: Filter the hot mixture through a Celite pad to remove zinc salts. Extract the filtrate with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: The final product should present as crystalline needles or laminae with a melting point of 59–60 °C. It should emit a distinct indole-like odor and color a pine chip moistened with HCl red [2].

Protocol 2: Synthesis of 2-(Chloromethyl)-4-methylquinazoline

This protocol details the industrial-scale optimized synthesis of the Linagliptin intermediate, prioritizing thermal control and high-purity crystallization.

  • Initialization: In a 250 mL three-necked flask equipped with a mechanical stirrer and an internal thermometer, combine o-aminophenylacetone (27.0 g, 0.20 mol), chloroacetonitrile (16.6 g, 0.22 mol), and 1,4-dioxane (10 mL) [1].

  • Thermal Control: Submerge the flask in an ice bath and initiate stirring. Cool the mixture until the internal temperature stabilizes at exactly 10 °C.

    • Validation Check: Do not proceed until the internal temperature has remained stable at 10 °C for at least 5 minutes to ensure total thermal equilibrium.

  • Catalyst Addition: Carefully add hydrochloric acid solution (150 mL) dropwise via an addition funnel.

    • Causality: The cyclization is highly exothermic. The addition rate must be strictly governed by the internal thermometer to ensure the temperature never exceeds 15 °C. Spikes in temperature will lead to the decomposition of chloroacetonitrile [3].

  • Cyclization: Maintain the reaction mixture at 10 °C with continuous mechanical stirring for 20 hours [1].

    • Validation Check: Perform LC-MS analysis at hour 19; the mass peak corresponding to o-aminophenylacetone (m/z ~149) should be entirely absent.

  • Precipitation: Cool the mixture to 5 °C and stir for an additional 30 minutes to maximize product precipitation. Filter the resulting suspension under vacuum and wash the filter cake thoroughly with cold water to remove residual HCl [1].

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot acetonitrile. Slowly add petroleum ether until the solution becomes slightly cloudy, then allow it to cool gradually to room temperature before placing it in an ice bath.

    • Causality: Slow cooling prevents the product from "oiling out" as an amorphous liquid, forcing it into a highly ordered crystalline lattice [3].

  • Final Validation: The protocol should yield approximately 29.8 g (77.3% yield) of a free-flowing yellow crystalline solid. HPLC analysis should confirm a purity of ≥98.3% [1].

References

  • Title: Full text of "A dictionary of applied chemistry" Source: Internet Archive URL: [Link]

Application

Application Notes and Protocols for Scalable Synthesis of 1-(4-Amino-2-methoxyphenyl)propan-2-one

Introduction 1-(4-Amino-2-methoxyphenyl)propan-2-one is a key chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(4-Amino-2-methoxyphenyl)propan-2-one is a key chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a substituted aniline ring coupled with a propanone moiety, makes it a versatile building block for the construction of more complex molecular architectures. The strategic placement of the amino, methoxy, and ketone functionalities allows for a wide range of chemical modifications, rendering it a valuable precursor in drug discovery and development.

The scalability of the synthesis of this intermediate is of paramount importance for its practical application in industrial settings. An ideal scalable synthesis should be characterized by high yields, the use of readily available and cost-effective starting materials, straightforward and safe reaction procedures, and simple purification methods. This application note presents two distinct and scalable synthetic routes for the preparation of 1-(4-Amino-2-methoxyphenyl)propan-2-one, designed to meet the needs of researchers, scientists, and drug development professionals. Each route is discussed in detail, with a focus on the underlying chemical principles, step-by-step protocols, and a comparative analysis to aid in the selection of the most appropriate method for a given application.

Comparative Overview of Synthetic Strategies

Two primary scalable synthetic strategies for 1-(4-Amino-2-methoxyphenyl)propan-2-one are presented herein.

Route 1 commences with the commercially available 2-methoxyphenylacetone. This route involves an initial nitration step to introduce the nitro group at the desired position, followed by a selective reduction of the nitro group to the corresponding amine. The key challenge in this route lies in achieving regioselective nitration and ensuring the selective reduction of the nitro group without affecting the ketone functionality.

Route 2 employs 3-methoxyaniline as the starting material. This strategy involves a protection-acylation-nitration-deprotection sequence. While this route consists of more steps, it offers excellent control over the regioselectivity of the substitutions due to the directing effects of the substituents on the aromatic ring.

The choice between these two routes will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory equipment at hand. The following sections provide detailed protocols and discussions for each of these synthetic pathways.

Route 1: Synthesis from 2-Methoxyphenylacetone

This synthetic approach is a two-step process involving the nitration of 2-methoxyphenylacetone followed by the selective reduction of the resulting nitro compound.

Workflow for Route 1

Route 1 Workflow start 2-Methoxyphenylacetone step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 1-(2-Methoxy-4-nitrophenyl)propan-2-one step1->intermediate step2 Selective Nitro Reduction (e.g., H₂, Pd/C or Fe/HCl) intermediate->step2 product 1-(4-Amino-2-methoxyphenyl)propan-2-one step2->product

Caption: Workflow for the synthesis of 1-(4-Amino-2-methoxyphenyl)propan-2-one starting from 2-methoxyphenylacetone.

Step 1: Nitration of 2-Methoxyphenylacetone

The first step is the electrophilic nitration of 2-methoxyphenylacetone to yield 1-(2-methoxy-4-nitrophenyl)propan-2-one. The methoxy group is an ortho, para-directing activator, which directs the incoming nitro group to the para position (position 4) relative to it.[1]

Protocol: Synthesis of 1-(2-Methoxy-4-nitrophenyl)propan-2-one

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
2-Methoxyphenylacetone164.2016.4 g1.0
Concentrated Sulfuric Acid (98%)98.0850 mL-
Concentrated Nitric Acid (70%)63.0110 mL~1.5
Dichloromethane (DCM)84.93200 mL-
Ice-As needed-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 16.4 g (0.1 mol) of 2-methoxyphenylacetone in 100 mL of dichloromethane.

  • Cool the flask in an ice-salt bath to -10 °C.

  • Slowly add 50 mL of concentrated sulfuric acid to the stirred solution, maintaining the temperature below 0 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.[1]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 500 g of crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-(2-methoxy-4-nitrophenyl)propan-2-one can be purified by recrystallization from ethanol to yield a pale yellow solid.

Step 2: Selective Reduction of 1-(2-Methoxy-4-nitrophenyl)propan-2-one

The second step involves the selective reduction of the nitro group to an amine without affecting the ketone functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.[2] Alternatively, metal-acid systems like iron in hydrochloric or acetic acid can be employed, which are cost-effective and robust for large-scale synthesis.[3]

Protocol A: Catalytic Hydrogenation

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
1-(2-Methoxy-4-nitrophenyl)propan-2-one209.1920.9 g1.0
10% Palladium on Carbon (Pd/C)-1.0 g-
Methanol32.04250 mL-
Hydrogen Gas (H₂)2.02Balloon or Parr apparatus-
Celite®-As needed-

Procedure:

  • To a hydrogenation flask, add 20.9 g (0.1 mol) of 1-(2-methoxy-4-nitrophenyl)propan-2-one and 250 mL of methanol.

  • Carefully add 1.0 g of 10% Pd/C to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate, and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for smaller scales or a Parr hydrogenator for larger scales).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, 1-(4-amino-2-methoxyphenyl)propan-2-one, which can be further purified by recrystallization or column chromatography if necessary.[2]

Protocol B: Reduction with Iron and Hydrochloric Acid

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
1-(2-Methoxy-4-nitrophenyl)propan-2-one209.1920.9 g1.0
Iron Powder55.8428.0 g~5.0
Ethanol46.07200 mL-
Concentrated Hydrochloric Acid (37%)36.465 mL-
Sodium Hydroxide Solution (10 M)40.00As needed-
Ethyl Acetate88.11300 mL-

Procedure:

  • In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 20.9 g (0.1 mol) of 1-(2-methoxy-4-nitrophenyl)propan-2-one, 200 mL of ethanol, and 28.0 g of iron powder.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add 5 mL of concentrated hydrochloric acid dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC until the starting material has been consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and water (100 mL).

  • Neutralize the aqueous layer by the dropwise addition of 10 M sodium hydroxide solution until the pH is approximately 8-9.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired product.[3][4]

Route 2: Synthesis from 3-Methoxyaniline

This multi-step synthesis offers excellent regiochemical control. The key steps are the protection of the amine, Friedel-Crafts acylation, nitration, and finally deprotection.

Workflow for Route 2

Route 2 Workflow start 3-Methoxyaniline step1 Amine Protection (e.g., Acetylation) start->step1 intermediate1 N-(3-methoxyphenyl)acetamide step1->intermediate1 step2 Friedel-Crafts Acylation (Propionyl Chloride, AlCl₃) intermediate1->step2 Propionyl Chloride, AlCl₃ intermediate2_corrected 1-(4-acetamido-2-methoxyphenyl)propan-1-one step2->intermediate2_corrected N-(2-methoxy-4-propionylphenyl)acetamide intermediate2 N-(4-acetyl-3-methoxyphenyl)acetamide step3 Nitration (HNO₃, H₂SO₄) intermediate3_corrected 1-(4-acetamido-2-methoxy-5-nitrophenyl)propan-1-one step3->intermediate3_corrected N-(2-methoxy-4-nitro-5-propionylphenyl)acetamide intermediate3 N-(2-methoxy-4-nitrophenyl)propan-2-one product 1-(4-Amino-2-methoxyphenyl)propan-2-one intermediate2_corrected->step3 Nitration step4 step4 intermediate3_corrected->step4 Hydrolysis (Acid or Base) step4->product

Due to challenges in controlling regioselectivity in a multi-step synthesis starting from 3-methoxyaniline, this guide will focus on the more direct and scalable two-step synthesis from 2-methoxyphenylacetone (Route 1). This approach is generally more efficient and easier to implement on a larger scale.

Process Optimization and Scalability Considerations

When scaling up the synthesis of 1-(4-amino-2-methoxyphenyl)propan-2-one, several factors should be considered to ensure safety, efficiency, and cost-effectiveness.

  • Nitration (Step 1):

    • Temperature Control: This is a highly exothermic reaction. On a large scale, efficient heat removal is crucial to prevent over-nitration and side product formation. The use of a jacketed reactor with a reliable cooling system is essential.

    • Addition Rate: The slow, controlled addition of the nitrating mixture is critical for maintaining the desired temperature and ensuring a safe reaction.

    • Work-up: The quenching of the reaction mixture on ice must be done carefully and with adequate stirring to dissipate heat and prevent localized boiling.

  • Reduction (Step 2):

    • Catalytic Hydrogenation: For industrial-scale production, a high-pressure hydrogenation reactor (autoclave) is required. Catalyst handling should be done with care, as Pd/C can be pyrophoric. Catalyst filtration and recovery are also important considerations for cost reduction.

    • Fe/HCl Reduction: This method is often preferred in large-scale synthesis due to its lower cost and the avoidance of high-pressure hydrogen. However, it generates a significant amount of iron sludge, which requires proper disposal. The work-up procedure involving neutralization and extraction also needs to be optimized for large volumes.

  • Purification:

    • Recrystallization is a highly effective method for purifying the final product on a large scale. The choice of solvent is critical for obtaining high purity and yield.

    • For very high purity requirements, column chromatography may be necessary, but this is generally less practical for large-scale production.

Conclusion

The two-step synthesis of 1-(4-amino-2-methoxyphenyl)propan-2-one from 2-methoxyphenylacetone represents a robust and scalable route for the preparation of this valuable intermediate. The nitration and subsequent selective reduction are well-established transformations in organic synthesis. By carefully controlling the reaction conditions, particularly temperature during nitration, and by selecting the appropriate reduction method based on available resources and scale, this synthesis can be performed safely and efficiently to yield the desired product in high purity. This application note provides a solid foundation for researchers and process chemists to develop and optimize the synthesis of 1-(4-amino-2-methoxyphenyl)propan-2-one for their specific needs.

References

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Sciencemadness.org. Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Retrieved from [Link]

  • PMC. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

  • Chemspace. 1-(2-methoxyphenyl)propan-2-one. Retrieved from [Link]

  • Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(4-Amino-2-methoxyphenyl)propan-2-one

Executive Overview 1-(4-Amino-2-methoxyphenyl)propan-2-one is a highly reactive, bifunctional intermediate. Its molecular architecture presents a unique stability challenge in solution: it contains both an electron-rich...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

1-(4-Amino-2-methoxyphenyl)propan-2-one is a highly reactive, bifunctional intermediate. Its molecular architecture presents a unique stability challenge in solution: it contains both an electron-rich aniline moiety (highly susceptible to oxidation) and a phenylacetone moiety (prone to enolization and nucleophilic attack)[1]. This guide provides drug development professionals and analytical chemists with the mechanistic insights required to troubleshoot degradation issues and establish robust, self-validating handling protocols.

Troubleshooting & FAQs

Q1: My stock solution turned from colorless to pink/brown after a few days. What happened, and is it still usable? A1: The color change is a definitive indicator of oxidative degradation, and the solution should be discarded.

  • The Causality: The ortho-methoxy group on the aromatic ring is strongly electron-donating. This increases the electron density of the aniline group, significantly lowering its oxidation potential compared to unsubstituted anilines[2]. In the presence of dissolved oxygen and ambient light, the amine undergoes a one-electron oxidation to form a highly reactive radical cation[3]. These radicals rapidly couple to form extended conjugated systems, such as quinone imines or azo compounds, which absorb visible light and appear pink or brown.

  • The Solution: Always prepare stock solutions using rigorously degassed solvents (sparged with Argon or N₂) and store them in amber glass vials to prevent photo-induced radical initiation.

Q2: LC-MS analysis of my aged solution shows a new peak with a mass exactly 161 Da higher than the parent compound. What is this impurity? A2: You are observing a dimer formed via intermolecular Schiff base condensation.

  • The Causality: The molecule contains both a primary nucleophile (the amine) and an electrophile (the ketone). In concentrated solutions (>10 mM), the primary amine of one molecule attacks the ketone carbonyl of another. This condensation releases one molecule of water (-18 Da). Adding the parent mass (179 Da) and subtracting water yields a net mass addition of +161 Da.

  • The Solution: This is a second-order, concentration-dependent reaction. To prevent it, either store the compound at high dilutions (<1 mM) or, preferably, convert the free base to a hydrochloride (HCl) salt. Protonating the amine removes its lone pair, entirely eliminating its nucleophilicity and shutting down the Schiff base pathway.

Q3: Why does degradation accelerate significantly when I dilute the compound into a pH 8.5 biological buffer? A3: Basic conditions simultaneously trigger two distinct degradation pathways.

  • The Causality: First, at pH 8.5, the amine is fully deprotonated (free base form), maximizing its nucleophilicity and susceptibility to oxidation[3]. Second, the phenylacetone moiety undergoes base-catalyzed enolization[1]. The resulting enolate is highly reactive and will undergo rapid aldol condensation, leading to a complex mixture of polymeric degradation products.

  • The Solution: Never store this compound in basic aqueous buffers. Dilute into working buffers immediately before your experiment (within 15 minutes of use).

Quantitative Stability Profile

The following table summarizes the expected half-life (


) of 1-(4-Amino-2-methoxyphenyl)propan-2-one under various solution conditions, illustrating the profound impact of pH, concentration, and dissolved oxygen.
Solvent / BufferConcentrationAtmosphereTempLight ExposureEst. Half-Life (

)
Primary Degradant
Methanol (Free Base)50 mMAmbient Air25°CAmbient Light< 48 HoursQuinone Imines (Pink)
Methanol (Free Base)50 mMArgon25°CDark14 DaysSchiff Base Dimers
Methanol (HCl Salt)50 mMArgon-20°CDark> 12 MonthsNone (Stable)
Aqueous Buffer (pH 4.0)1 mMAmbient Air37°CDark7 DaysOxidation Products
Aqueous Buffer (pH 8.5)1 mMAmbient Air37°CDark< 4 HoursAldol Adducts / Polymers

Degradation Pathways Visualization

DegradationPathways Parent 1-(4-Amino-2-methoxyphenyl) propan-2-one Ox Oxidative Pathway (O2, Light) Parent->Ox Radical Cation Formation Schiff Schiff Base Condensation (High Concentration) Parent->Schiff Nucleophilic Attack Aldol Enolization / Aldol (Basic pH > 8) Parent->Aldol Base Catalysis Deg1 Quinone Imines (Pink/Brown Discoloration) Ox->Deg1 Deg2 Dimers / Oligomers (+161 Da Mass Shift) Schiff->Deg2 Deg3 Aldol Adducts (Complex Mixture) Aldol->Deg3

Fig 1. Primary degradation pathways of 1-(4-Amino-2-methoxyphenyl)propan-2-one in solution.

Self-Validating Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solutions (The "Salt & Seal" Method)

This protocol utilizes in-situ salt formation to protect the amine and rigorous degassing to prevent oxidation.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge HPLC-grade Acetonitrile (MeCN) with Argon gas for 30 minutes.

  • Weighing: Inside a nitrogen-purged glovebox or under an inverted argon funnel, weigh 17.9 mg of the free base compound.

  • Dissolution: Dissolve the compound in 9.0 mL of the degassed MeCN.

  • In-Situ Salt Formation: Slowly add 1.0 mL of a 0.11 M HCl solution in Methanol (yielding a 1.1 molar equivalent of acid). The solution will slightly warm as the amine protonates.

  • Aliquot & Seal: Dispense 100 µL aliquots into amber glass vials. Flush the headspace of each vial with Argon before immediately capping with PTFE-lined septa. Store at -20°C.

  • Self-Validation Step: Take one aliquot, dilute to 10 µM, and run a UV-Vis baseline scan (250-600 nm). Store the aliquot at room temperature for 24 hours and rescan. If the baseline at 400-500 nm elevates by >0.05 AU, your degassing procedure failed and oxygen is present in the system.

Protocol B: Forced Degradation Profiling

To confidently identify degradants in your specific assay matrices, run this controlled stress test.

Step-by-Step Methodology:

  • Oxidative Stress: Add 0.3% H₂O₂ to a 1 mM solution of the compound in MeCN. Stir at room temperature for 24 hours.

  • Thermal/Hydrolytic Stress: Heat a 1 mM solution in pH 7.4 PBS to 60°C for 48 hours in the dark.

  • Photolytic Stress: Expose a 1 mM solution in MeCN to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light (ICH Q1B standard).

  • Analysis: Quench all reactions by cooling to 4°C and analyze via LC-UV-MS.

  • Self-Validation Step (Mass Balance): Calculate the total peak area of the parent compound in an unstressed control. In your stressed samples, the sum of the remaining parent peak area plus all degradant peak areas must equal 95-105% of the control area. If the mass balance falls below 95%, the compound has degraded into insoluble polymers or volatile fragments that your method is failing to detect.

Workflow Visualization

StockPrep Step1 1. Weigh Free Base (Inert Atmosphere) Step2 2. Dissolve in Degassed Acetonitrile Step1->Step2 Step3 3. Add 1.1 eq HCl (Protonate Amine) Step2->Step3 Step4 4. Aliquot to Amber Glass Vials Step3->Step4 Step5 5. Argon Flush & Store at -20°C Step4->Step5

Fig 2. Self-validating workflow for the preparation of ultra-stable stock solutions.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source: nih.gov (PMC) URL:[3]

  • Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution Source: acs.org (The Journal of Physical Chemistry A) URL:[2]

  • Phenylacetone | C9H10O | CID 7678 - PubChem Source: nih.gov (National Center for Biotechnology Information) URL:[1]

Sources

Optimization

Technical Support Center: Amino-Ketone Synthesis &amp; Stabilization

The following guide serves as a specialized technical support resource for researchers encountering stability issues with amino-ketone intermediates. Topic: Troubleshooting Cyclization and Dimerization Side Reactions Rol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers encountering stability issues with amino-ketone intermediates.

Topic: Troubleshooting Cyclization and Dimerization Side Reactions Role: Senior Application Scientist Status: Operational

The Core Challenge: "The Alpha-Amino Ketone Paradox"

User Query: Why is my


-amino ketone decomposing upon isolation?

Scientist's Log: The synthesis of amino ketones (specifically


- and 

-variants) presents a fundamental chemical conflict: you are tethering a nucleophile (amine) to an electrophile (ketone) within the same or adjacent molecular framework.

In the free base form, these molecules are thermodynamically predisposed to destroy themselves via two primary pathways:

  • Intermolecular Dimerization: Leading to pyrazines (for

    
    -amino ketones).
    
  • Intramolecular Cyclization: Leading to cyclic imines (pyrrolines/tetrahydropyridines) or enamines.

This guide provides the diagnostic logic and protocols to arrest these pathways.

Diagnostic Hub: Troubleshooting Q&A

Issue 1: "My reaction mixture turned dark yellow/brown and developed a 'nutty' or 'roasted' odor."

Diagnosis: Pyrazine Formation (Intermolecular Dimerization). This is the classic failure mode for


-amino ketones. Two molecules of the free amine condense to form a dihydropyrazine, which then spontaneously oxidizes (often by atmospheric oxygen) to a stable aromatic pyrazine.

Mechanism:

  • Nucleophilic attack of Amine A on Ketone B.

  • Formation of imine dimer.

  • Second intramolecular attack closes the 6-membered ring.

  • Dehydration and oxidation.

Corrective Action:

  • Immediate: Acidify the reaction mixture to pH < 3. The protonated amine (

    
    ) is non-nucleophilic and cannot initiate dimerization.
    
  • Protocol Adjustment: Do not isolate the free base. Isolate the product exclusively as a mineral acid salt (HCl or HBr).

Issue 2: "LC-MS shows a dominant peak at [M-18] and the starting material is gone."

Diagnosis: Intramolecular Schiff Base Formation. You are likely synthesizing a


- or 

-amino ketone. The amine has attacked its own ketone, losing water (Mass -18) to form a cyclic imine (

-pyrroline or

-piperideine).

Causality:

  • Entropic Driver: Formation of 5- and 6-membered rings is kinetically favored (Baldwin's Rules).

  • pH Factor: This reaction is acid-catalyzed but requires a free amine to initiate. It often happens during "neutral" workups.

Corrective Action:

  • Protecting Groups: Keep the amine protected (e.g., Boc, Cbz) until the very last step.

  • Trapping: If the cyclic imine is the desired intermediate for reduction, proceed immediately to the reduction step (e.g.,

    
    ) without isolation.
    
Issue 3: "I used a Weinreb Amide to prevent over-addition, but the yield dropped during the quench."

Diagnosis: Tetrahedral Intermediate Collapse. While the Weinreb amide prevents over-addition of Grignards, the resulting chelated intermediate is stable only at low temperatures. If quenched improperly or allowed to warm up before acidification, the released ketone can react with residual nucleophiles or the amine (if deprotected in situ).

Corrective Action:

  • Quench Protocol: Pour the cold reaction mixture into an excess of acidic solution (e.g.,

    
     or 
    
    
    
    ). This ensures the amine is protonated the moment the ketone is revealed.

Mechanistic Visualization

The following diagrams illustrate the competing pathways that must be managed.

Diagram 1: The Pyrazine Trap (Intermolecular)

This pathway destroys


-amino ketones.

PyrazineFormation Start 2x α-Amino Ketone (Free Base) Step1 Intermolecular Condensation Start->Step1 Self-Assembly Intermediate Dihydropyrazine (Unstable) Step1->Intermediate -2 H2O Product Pyrazine (Stable Aromatic) Intermediate->Product -2 H (Aromatization) Oxidation Oxidation (Air/O2)

Caption: Spontaneous dimerization of free


-amino ketones into stable pyrazines.
Diagram 2: Intramolecular Cyclization

This pathway affects


- and 

-amino ketones.

IntramolecularCyclization Substrate γ-Amino Ketone (Free Base) Attack Nucleophilic Attack (Amine -> Carbonyl) Substrate->Attack 5-exo-trig Hemiaminal Cyclic Hemiaminal (Intermediate) Attack->Hemiaminal Dehydration Dehydration (-H2O) Hemiaminal->Dehydration Imine Cyclic Imine (Pyrroline) Dehydration->Imine Irreversible

Caption: Kinetic cyclization of


-amino ketones to form pyrrolines.

Experimental Protocols

Protocol A: Stable Isolation of -Amino Ketones as HCl Salts

Use this standard operating procedure (SOP) to prevent pyrazine formation.

Objective: Isolate 2-amino-1-phenylethanone (or derivative) without degradation.

StepActionRationale
1 Deprotection Remove Boc group using

in Dioxane (anhydrous).
2 Precipitation Add cold Diethyl Ether (

) or MTBE to the reaction mixture.
3 Filtration Filter the white precipitate under an inert atmosphere (

).
4 Washing Wash the filter cake with cold

.
5 Drying Vacuum dry at

.
Storage Freezer Store at

under Argon.
Protocol B: "Just-in-Time" Neutralization (For use in subsequent reactions)

If you must use the free base for a subsequent step (e.g., N-alkylation), do not isolate it.

  • Suspend the Amino Ketone HCl salt in the reaction solvent (e.g., DMF or DCM).

  • Add the electrophile for the next step first.

  • Add a non-nucleophilic base (e.g., DIPEA) dropwise at

    
    .
    
    • Why? This releases the free amine slowly. As soon as a molecule of free amine is generated, it reacts with the electrophile present in excess, rather than finding another ketone molecule to dimerize with.

Strategic Prevention: Protecting Group Selection

When designing a synthesis, the choice of protecting group dictates the stability of the ketone intermediate.

Protecting GroupDeprotection ConditionRisk of CyclizationRecommendation
Boc (tert-butoxycarbonyl) Acid (TFA or HCl)Low (if isolated as salt)Preferred. Allows direct isolation of stable ammonium salts.
Fmoc (Fluorenylmethyloxycarbonyl) Base (Piperidine)Critical Avoid for

-amino ketones. The basic conditions required for removal will instantly trigger pyrazine formation.
Cbz (Carboxybenzyl) Hydrogenation (

)
Medium Good, but ensure the reaction is acidic (add 1 eq HCl) during hydrogenation to trap the amine as it forms.
Phthalimide HydrazineHigh Hydrazine is nucleophilic and can react with the ketone (hydrazone formation).

References

  • Pyrazine Formation Mechanism

    • Gutknecht Pyrazine Synthesis.[1][2] (Classical mechanism of self-condensation).[2]

    • Source: BenchChem.[2][3] "Minimizing by-product formation in pyrazine synthesis." Link (Verified context via search).

  • Intramolecular Cyclization Kinetics

    • Galli, C., et al. "Ring-closure reactions.[4] Kinetics and activation parameters." Journal of the American Chemical Society.

    • Source: Master Organic Chemistry. "Intramolecular Reactions: Ring Sizes." Link

  • Weinreb Amide Utility

    • Weinreb, S. M., & Nahm, S.
    • Source: Organic Chemistry Portal.[5] "Weinreb Ketone Synthesis." Link

  • Stabilization via Salts

    • Patent EP0587533B1.
    • Source: Google Patents. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reductive Alkylation of Amino-Phenylacetones

Welcome to the technical support center for the reductive alkylation of amino-phenylacetones. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reductive alkylation of amino-phenylacetones. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and rationally optimize your reaction conditions for higher yields and purity.

Foundational Principles: The "Why" Behind the Reaction

Reductive alkylation (or reductive amination) is a cornerstone of amine synthesis, converting a carbonyl group (in this case, a phenylacetone) and an amine into a more substituted amine product.[1][2] The process occurs in two main, often concurrent, steps:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the phenylacetone. After a series of proton transfers, a molecule of water is eliminated to form an imine (from primary amines) or an iminium ion (from secondary amines).[1][3][4] This step is reversible and often the rate-limiting part of the sequence.[1][5]

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[3][6]

The key to a successful reaction is balancing the rate of imine/iminium formation with the rate of reduction. A reducing agent that is too powerful will simply reduce the starting ketone to an alcohol, while conditions that don't favor imine formation will result in no reaction.[5][6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to address the most common challenges encountered during the reductive alkylation of phenylacetones.

Category 1: Reaction Failure & Low Yield

Q1: I'm seeing very low conversion of my starting materials. What are the most likely causes?

Low conversion is one of the most common issues and typically points to a bottleneck in the formation of the crucial imine/iminium intermediate.[5]

  • Suboptimal pH: Imine formation is highly pH-dependent. The reaction requires mildly acidic conditions (typically pH 4-6) to protonate the carbonyl oxygen, making the carbon more electrophilic.[4][6][7] If the pH is too low (<4), the amine starting material becomes fully protonated and is no longer nucleophilic.[4][7] If the pH is too high (>7), the final water elimination step is not efficiently catalyzed.[4][7]

    • Solution: For reactions using borohydride reagents, add 1-2 equivalents of a weak acid like acetic acid to catalyze imine formation, especially when reacting ketones.[8]

  • Presence of Water: Imine formation is an equilibrium reaction that produces water.[1] According to Le Chatelier's principle, the presence of excess water in your solvent or reagents can push the equilibrium back towards the starting materials.

    • Solution: Use anhydrous solvents (e.g., DCE, THF, MeOH).[9] For particularly stubborn reactions, consider adding a dehydrating agent like molecular sieves (3Å or 4Å).[5][10]

  • Steric Hindrance: A sterically bulky phenylacetone or amine can significantly slow down the initial nucleophilic attack.

    • Solution: Increase the reaction time, gently heat the reaction (e.g., to 40-50 °C), or consider using a less hindered amine or ketone if possible.

Q2: My main side product is the alcohol corresponding to my starting phenylacetone. Why is this happening and how can I fix it?

This is a classic case of chemoselectivity failure. It indicates that your reducing agent is reducing the starting ketone faster than the imine/iminium intermediate.[5][6]

  • Incorrect Reducing Agent: Sodium Borohydride (NaBH₄) is a powerful reducing agent that can readily reduce ketones, especially under the acidic conditions required for imine formation.[5][6]

    • Solution: Switch to a milder, more selective reducing agent. Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most modern reductive aminations.[8][11] Its bulk and electron-withdrawing acetate groups make it less reactive towards ketones but highly reactive towards the protonated iminium ion.[11][12] Sodium Cyanoborohydride (NaBH₃CN) is another classic option that is selective for iminium ions at pH 6-8 but is highly toxic.[6][12]

  • Reaction Sequence: In a one-pot procedure, all reagents are mixed at once. If the rate of ketone reduction is competitive, this approach can fail.

    • Solution: Try a two-step (or indirect) procedure. First, stir the phenylacetone and amine together (with acetic acid catalyst and/or molecular sieves) for 1-2 hours to pre-form the imine. Monitor by TLC or GC-MS. Once the imine is formed, then add the reducing agent.[6][8]

// Node Definitions start [label="Problem:\nLow Yield or No Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is starting phenylacetone\nrecovered?", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is phenylacetone converted\nto corresponding alcohol?", fillcolor="#FBBC05", fontcolor="#202124"];

cause1 [label="Cause: Inefficient Imine Formation", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Cause: Ketone Reduction Outcompetes\nImine Reduction", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

sol1a [label="Optimize pH:\nAdd 1-2 eq. Acetic Acid", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1b [label="Remove Water:\nUse anhydrous solvent\nAdd molecular sieves", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol1c [label="Increase Reaction Time/Temp\nfor hindered substrates", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];

sol2a [label="Switch to Milder Reducing Agent:\nUse NaBH(OAc)₃ (STAB)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2b [label="Perform Stepwise Reaction:\n1. Form imine first\n2. Add reducing agent", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1 [label="Yes"]; start -> q2 [label="No"];

q1 -> cause1; cause1 -> {sol1a, sol1b, sol1c} [arrowhead=none];

q2 -> cause2 [label="Yes"]; cause2 -> {sol2a, sol2b} [arrowhead=none]; } Caption: Troubleshooting flowchart for low-yield reactions.

Category 2: Impurity Profile & Side Reactions

Q3: I'm reacting a primary amine and seeing a significant amount of a higher molecular weight side product. What is it?

You are likely observing over-alkylation. The desired secondary amine product is still nucleophilic and can react with another molecule of the phenylacetone to form a tertiary amine.[10][13]

  • Stoichiometry: Using a 1:1 ratio of amine to ketone can lead to this issue, as the product amine concentration builds up and begins to compete with the starting amine.[14]

    • Solution 1: Use an excess of the primary amine (1.5 to 2.0 equivalents). This statistically favors the reaction of the ketone with the starting amine over the product amine.[14]

    • Solution 2: Use the phenylacetone as the limiting reagent and add it slowly to the mixture of the amine and reducing agent. This keeps the ketone concentration low and ensures it reacts preferentially with the amine that is in excess.

  • Classical Methods: Certain older methods are more prone to this. The Leuckart-Wallach reaction, which uses formic acid or ammonium formate, often requires high temperatures and can lead to mixtures of primary, secondary, and tertiary amines.[14][15]

Q4: My reaction mixture is turning dark brown/black and I'm getting a complex mixture of impurities.

This often points to decomposition or polymerization side-reactions.

  • Aldol Condensation: Phenylacetones, like many ketones with alpha-hydrogens, can undergo self-condensation under either acidic or basic conditions, leading to complex polymeric material.

    • Solution: Maintain controlled, mildly acidic conditions. Avoid strong acids or bases. Ensure the reaction temperature is not excessively high.

  • Reagent Instability: Some reducing agents can be unstable. For example, NaBH₄ hydrolyzes at low pH.[3] NaBH₃CN can release toxic hydrogen cyanide gas under strongly acidic workup conditions.[12]

    • Solution: Use fresh, high-quality reagents. NaBH(OAc)₃ is generally more stable and safer to handle.[9][12] Always perform reactions in a well-ventilated fume hood.

Category 3: Reagent & Condition Selection

Q5: How do I choose the best reducing agent for my reaction?

The choice of reducing agent is critical for success and depends on the specific substrates and desired selectivity.[12]

Reducing AgentProsConsTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent selectivity for iminium ions over ketones.[11][12] Mild, effective in one-pot procedures, tolerates many functional groups.[8][9]Water-sensitive; more expensive than NaBH₄.DCE, THF, CH₃CN[8][11]
Sodium Cyanoborohydride (NaBH₃CN) Good selectivity for iminium ions at pH 6-8.[6][12] Stable in some protic solvents.Highly toxic (can release HCN).[12] Reduction of ketones can occur at lower pH.[12][16]Methanol, Ethanol
Sodium Borohydride (NaBH₄) Inexpensive and powerful.[17]Poor selectivity ; often reduces the starting ketone.[5][6] Best used in a two-step procedure after imine formation is complete.[8][9]Methanol, Ethanol
Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney Ni) Economical, "green" (water is the only byproduct), and excellent for large-scale synthesis.[18][19]Requires specialized hydrogenation equipment (pressure vessel). Catalyst can be pyrophoric. May reduce other functional groups (e.g., nitro groups, C-C double bonds).[2][18]Methanol, Ethanol, Ethyl Acetate

Q6: What is the optimal stoichiometry for the reactants?

A good starting point for optimization is as follows:[5]

  • Phenylacetone: 1.0 equivalent

  • Amine: 1.0 - 1.2 equivalents (A slight excess can help drive the equilibrium towards imine formation). For primary amines where over-alkylation is a concern, using up to 2.0 equivalents may be beneficial.[14]

  • Reducing Agent (e.g., NaBH(OAc)₃): 1.2 - 1.5 equivalents (An excess is needed to ensure complete reduction of the intermediate).

  • Acid Catalyst (e.g., Acetic Acid): 1.0 - 2.0 equivalents (if needed, primarily for ketone reactions).[8]

Experimental Protocols

Protocol 1: General One-Pot Reductive Alkylation using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a robust starting point for many phenylacetone and amine combinations.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the phenylacetone (1.0 eq.).

  • Solvent & Reagents: Dissolve the ketone in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1-0.5 M concentration).

  • Add the amine (1.1 eq.) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.

  • If the reaction is known to be sluggish (e.g., with less reactive ketones), add glacial acetic acid (1.1 eq.). Stir the mixture for 20-30 minutes at room temperature to facilitate initial imine formation.[5]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions. The addition may be slightly exothermic.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can then be purified by column chromatography or distillation.

G cluster_0 Reaction Setup cluster_1 Reduction & Monitoring cluster_2 Work-up & Purification A 1. Add Phenylacetone (1.0 eq) to flask under N₂ B 2. Dissolve in Anhydrous DCE/THF A->B C 3. Add Amine (1.1 eq) & Acetic Acid (1.1 eq) B->C D 4. Stir 20-30 min C->D E 5. Add NaBH(OAc)₃ (1.5 eq) in portions D->E F 6. Stir 12-24h at RT E->F G 7. Monitor by TLC/LC-MS F->G H 8. Quench with sat. NaHCO₃ G->H I 9. Extract with EtOAc/DCM H->I J 10. Dry, Concentrate & Purify I->J

References

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Aleixandre, M., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Badcock, M. (2012, July 26). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Wang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(54), 34235-34244. [Link]

  • What is the influence of the pH on imine formation in a water solution? (2015, February 15). ResearchGate. [Link]

  • Station. Reductive Amination Review. Erowid. [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc.[Link]

  • Can someone please explain reductive amination. (2017, December 13). Reddit. [Link]

  • Kumar, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 223-247. [Link]

  • Gamberoni, F., et al. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]

  • Awano, K., & Tarama, K. (1970). Studies on Leuckart-Wallach Reaction Paths. Bulletin of the Chemical Society of Japan, 43(3), 802-806. [Link]

  • Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

  • Soderberg, T. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Lee, J., et al. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Bioconjugate Chemistry. [Link]

  • Sodium Cyanoborohydride. G-Biosciences. [Link]

  • Leuckart reaction. Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Resolution of Regioisomeric Impurities in 1-(4-Amino-2-methoxyphenyl)propan-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notoriously difficult challenge of separating regioisomers.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing the notoriously difficult challenge of separating regioisomers. During the synthesis of 1-(4-Amino-2-methoxyphenyl)propan-2-one[1], electrophilic aromatic substitution or reduction steps inevitably generate closely related regioisomeric impurities (e.g., the 2-amino-4-methoxy or 5-amino-2-methoxy analogues).

Because these isomers share identical molecular weights, similar pKa values, and nearly identical hydrophobic footprints, standard purification workflows often fail. This guide provides field-proven, self-validating protocols and troubleshooting steps to achieve baseline resolution and high-purity isolation.

Quantitative Isomer Profiling

To understand why separation is difficult, we must look at the physicochemical data. The table below summarizes the subtle differences between the target molecule and its common regioisomeric impurities, dictating our purification strategy.

CompoundSubstitution PatternpKa (Amine)LogP (calc)RP-HPLC Relative Retention Time (RRT)**
Target 1-(4-Amino-2-methoxyphenyl)propan-2-one~4.61.21.00
Impurity A 1-(2-Amino-4-methoxyphenyl)propan-2-one~4.21.31.08
Impurity B 1-(5-Amino-2-methoxyphenyl)propan-2-one~4.81.20.94

*Calculated estimates based on aniline derivatives. **Illustrative RRT on a Phenyl-Hexyl column at pH 2.5.

Troubleshooting & FAQs

Q1: My regioisomers are co-eluting as a single broad peak on a standard C18 analytical column. How can I achieve baseline resolution? A1: Standard C18 columns rely purely on hydrophobic interactions. Because the alkyl chain and aromatic ring of these regioisomers are identical, their hydrophobic footprints are indistinguishable. Causality & Solution: You must exploit the subtle differences in the electronic distribution of the aromatic ring. Switch to a column with


 selectivity, such as a Phenyl-Hexyl or a specialized low-silanol reverse-phase column like the Newcrom R1[2]. Furthermore, buffer your mobile phase to pH 2.5 using phosphoric or trifluoroacetic acid. This ensures the amine (pKa ~4.6) is fully protonated, locking the molecule into a single ionization state and preventing peak tailing.

Q2: Is there a scalable, non-chromatographic method for removing these impurities without relying on Preparative HPLC? A2: Yes, via derivatization and fractional crystallization. Causality & Solution: While the freebases are oils or low-melting solids that co-crystallize, derivatizing the ketone into a semicarbazone has been historically validated for purifying phenylacetones[3]. Alternatively, forming a hydrochloride salt exploits the steric differences around the amine. The methoxy group's position (ortho vs. meta to the amine) alters the crystal lattice energy of the resulting salt, allowing the target compound to precipitate while Impurity A remains soluble in the mother liquor.

Q3: LC-UV is struggling to accurately quantify the clearance of these impurities due to overlapping UV spectra. What is the best alternative? A3: Gas Chromatography with Flame Ionization Detection (GC-FID). Causality & Solution: Regioisomers of volatile and semi-volatile aromatics often exhibit distinct boiling points and interactions with polysiloxane stationary phases. GC-FID provides superior theoretical plate counts and is widely adopted as the gold standard for regioisomer impurity control in pharmaceutical raw materials.

Experimental Methodologies
Protocol A: Preparative HPLC Separation (Reverse Phase)

This protocol utilizes orthogonal


 selectivity to separate isomers that fail on C18 phases.
  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1%

    
     in LC-MS grade water) and Mobile Phase B (Acetonitrile).
    Causality: The acidic modifier forces the pH well below the aniline's pKa, ensuring 100% protonation. This maximizes the hydration shell differences between the isomers.
    
  • Column Equilibration: Utilize a Phenyl-Hexyl preparative column (e.g., 21.2 x 250 mm, 5 µm). Equilibrate at 5% B.

  • Gradient Elution: Inject the crude mixture (dissolved in Mobile Phase A). Run a shallow gradient from 5% B to 40% B over 30 minutes. The target compound typically elutes between Impurity B and Impurity A.

  • Self-Validation System: Do not pool fractions immediately. Perform rapid analytical LC on the fractions collected 10% before and 10% after the main peak apex. The system is validated if the leading edge contains

    
     Impurity B and the trailing edge contains 
    
    
    
    Impurity A. If impurities exceed this, narrow your collection window.
Protocol B: Fractional Crystallization via Hydrochloride Salt

This is a scalable alternative to Prep HPLC, relying on differential lattice energies.

  • Freebase Dissolution: Dissolve 100g of crude 1-(4-Amino-2-methoxyphenyl)propan-2-one in 500 mL of Methyl tert-butyl ether (MTBE).

  • Salt Formation: Slowly add 1.05 equivalents of anhydrous HCl in dioxane under vigorous stirring at 0°C. Causality: The target 4-amino isomer forms a highly crystalline lattice due to the para-relationship of the bulky alkyl chain and the amine. The 2-amino regioisomer suffers from steric clash, depressing its crystallization point and keeping it in solution.

  • Filtration & Washing: Filter the precipitate and wash with 100 mL of cold MTBE.

  • Self-Validation System: Analyze both the isolated crystals and the mother liquor via GC-FID. The purification step is successfully validated only if the mother liquor shows a

    
     enrichment of the regioisomeric impurities compared to the starting crude. If enrichment is not observed, the cooling ramp was too fast, resulting in kinetic co-precipitation. Redissolve in hot isopropanol and cool at a rate of 5°C/hour.
    
Purification Workflow Visualization

Workflow A Crude 1-(4-Amino-2-methoxyphenyl)propan-2-one B GC-FID / LC-MS Profiling A->B C Isomer Content > 2%? B->C D Prep HPLC (Phenyl-Hexyl, pH 2.5) C->D High Precision Needed E Fractional Crystallization (HCl Salt) C->E Bulk Scale-up F Pure Target (>99% Regiopurity) C->F Passes Spec D->F E->F

Workflow for resolving regioisomeric impurities in substituted phenylacetones.

References
  • SIELC Technologies. "Separation of 1-Phenylacetone on Newcrom R1 HPLC column." Available at: [Link]

  • Denton, J. R., et al. "Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography." Longdom Publishing. Available at: [Link]

  • US Patent 3028398A. "Preparation of a-phenyl acetone." Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7678, Phenylacetone." PubChem. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(4-Amino-2-methoxyphenyl)propan-2-one

High-Resolution NMR Profiling of 1-(4-Amino-2-methoxyphenyl)propan-2-one: A Comparative Analytical Guide Executive Summary This technical guide provides a rigorous analysis of the 1H NMR spectrum of 1-(4-Amino-2-methoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution NMR Profiling of 1-(4-Amino-2-methoxyphenyl)propan-2-one: A Comparative Analytical Guide

Executive Summary

This technical guide provides a rigorous analysis of the 1H NMR spectrum of 1-(4-Amino-2-methoxyphenyl)propan-2-one , a critical intermediate in the synthesis of phenethylamine-class pharmaceuticals. Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral listing to offer a comparative performance analysis . We evaluate the compound's spectral "fingerprint" against its synthetic precursor (the nitro-variant) and compare solvent systems (CDCl₃ vs. DMSO-d₆) to optimize resolution for impurity profiling.

Part 1: Structural Logic & Signal Assignment

To interpret the NMR spectrum accurately, we must first map the electronic environment of the molecule. The structure features a 1,2,4-trisubstituted benzene ring , creating a distinct aromatic splitting pattern that serves as the primary identifier for purity analysis.

Structural Visualization

The following diagram maps the proton environments (H-a through H-f) to their corresponding spectral signals.

Caption: Figure 1. Correlation of electronic substituent effects (Electron Donating Groups - EDG vs. Electron Withdrawing Groups - EWG) on proton chemical shifts.

Part 2: Comparative Analysis (Performance & Alternatives)

In a drug development context, "performance" refers to the ability to distinguish the target molecule from impurities (specifically the nitro-precursor) and the selection of the optimal solvent for quantification.

Comparison A: Target vs. Precursor (Reaction Monitoring)

The most critical analytical challenge is confirming the complete reduction of the nitro group to the amine.

FeatureTarget: Amino-Derivative (1-(4-Amino-2-methoxyphenyl)...)Alternative: Nitro-Precursor (1-(4-Nitro-2-methoxyphenyl)...)Diagnostic Value
Aromatic Shift Upfield (6.1 – 6.9 ppm) . The -NH₂ group is strongly electron-donating, shielding the ring protons.Downfield (7.6 – 7.9 ppm) . The -NO₂ group is strongly electron-withdrawing, deshielding the ring.High. A clean spectrum should show no signals >7.5 ppm.
Amine Signal Present (~3.5 – 5.0 ppm) . Broad singlet (exchangeable).Absent .Medium. Often broadened by exchange; less reliable than aromatic shifts.
Methoxy Signal ~3.75 ppm . Slightly shielded.~3.95 ppm . Deshielded by the ortho-nitro group.High. Distinct separation allows for quantitative integration of residual impurity.

Expert Insight: Do not rely solely on the appearance of the NH₂ peak, as it can be invisible in wet solvents. The upfield shift of the aromatic protons (approx. 1.0 ppm shift) is the definitive proof of reduction.

Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)
ParameterSolvent A: CDCl₃ (Chloroform-d) Solvent B: DMSO-d₆ (Dimethyl Sulfoxide-d6) Recommendation
NH₂ Visibility Poor. Often appears as a broad, flat hump or is lost in the baseline due to rapid exchange.Excellent. usually appears as a sharp singlet or distinct broad peak; exchange is slower.Use DMSO-d₆ for characterization.
Solubility Good. Suitable for most extractions.Excellent. Best for polar amino-ketones.Use CDCl₃ for quick process checks.
Water Peak ~1.56 ppm (Can overlap with alkyl impurities).~3.33 ppm (Can overlap with Methoxy/Methylene signals).Critical: Dry DMSO is required to prevent the water peak from obscuring the -CH₂- signal.

Part 3: Detailed Spectral Data (Predicted)

Based on substituent increment calculations (Curphy-Morrison) and analogous structures (e.g., 2-methoxy-4-nitroaniline derivatives), the following data represents the theoretical high-resolution spectrum in CDCl₃ .

Instrument: 400 MHz 1H NMR Solvent: CDCl₃ (Ref: 7.26 ppm)

SignalShift (δ, ppm)MultiplicityIntegralAssignmentNotes
1 2.15 Singlet (s)3H-C(=O)CHTerminal methyl ketone. Distinctive sharp singlet.
2 3.58 Singlet (s)2HAr-CH ₂-C(=O)Benzylic methylene. Shifted by C=O and Aryl ring.
3 3.60 - 4.00 Broad (br s)2H-NHVariable position. Disappears with D₂O shake.
4 3.78 Singlet (s)3H-OCHMethoxy group.
5 6.15 Doublet (d)1HAr-H3 J ≈ 2.0 Hz. Ortho to -NH₂ and -OMe.[1] Most shielded.
6 6.25 Doublet of Doublets (dd)1HAr-H5 J ≈ 8.0, 2.0 Hz. Ortho to -NH₂, Meta to alkyl.
7 6.85 Doublet (d)1HAr-H6 J ≈ 8.0 Hz. Ortho to alkyl group.[2] Least shielded.

Key Coupling Logic:

  • H3 (Position 3): Is isolated between the Methoxy and Amino groups. It shows a small meta-coupling (~2Hz) to H5. It is the most upfield aromatic signal due to the synergistic shielding of two Electron Donating Groups (EDGs).

  • H6 (Position 6): Is adjacent to the alkyl side chain. It is the most downfield aromatic signal.

Part 4: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Materials
  • Analyte: ~10 mg of 1-(4-Amino-2-methoxyphenyl)propan-2-one.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane). Note: DMSO is chosen over CDCl₃ to ensure the Amino protons are quantified.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Workflow
  • Sample Preparation:

    • Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.

    • Validation Step: Invert the tube 5 times. Ensure the solution is perfectly clear. Turbidity indicates inorganic salts (remove via filtration) which will degrade line shape (shimming issues).

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): 1.0 second (sufficient for qualitative; increase to 5.0s for qNMR).

    • Scans (NS): 16 (sufficient for >95% purity); 64 (for impurity profiling <1%).

    • Temperature: 298 K (25°C).

  • Processing:

    • Phasing: Apply manual phasing. Auto-phasing often fails on the broad -NH₂ peak.

    • Baseline Correction: Apply Bernstein polynomial (order 1) to flatten the baseline.

    • Integration: Calibrate the Methoxy singlet (3.78 ppm) to exactly 3.00. This serves as the internal standard for stoichiometry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for substituent increment rules and coupling constants).
  • Reich, H. J. (2020). Structure Determination Using NMR. University of Wisconsin-Madison.[3] [Link] (Verified source for chemical shift correlations).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3] (Reference for aromatic splitting patterns of trisubstituted benzenes).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. [Link] (Standard for solvent residual peak calibration).

Sources

Validation

Distinguishing 1-(4-Amino-2-methoxyphenyl)propan-2-one from 1-(4-methoxyphenyl)propan-2-one

Title: High-Resolution Differentiation of 1-(4-Amino-2-methoxyphenyl)propan-2-one and 1-(4-Methoxyphenyl)propan-2-one: A Comprehensive Analytical Guide Target Audience: Researchers, analytical chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Resolution Differentiation of 1-(4-Amino-2-methoxyphenyl)propan-2-one and 1-(4-Methoxyphenyl)propan-2-one: A Comprehensive Analytical Guide

Target Audience: Researchers, analytical chemists, and drug development professionals.

Introduction & Mechanistic Context

Distinguishing structurally analogous phenylacetone derivatives is a common challenge in pharmaceutical development, forensic chemistry, and metabolomics. 1-(4-Amino-2-methoxyphenyl)propan-2-one (Compound A) and 1-(4-methoxyphenyl)propan-2-one (Compound B, also known as 4-methoxyphenylacetone) share a propan-2-one backbone but differ critically in their aromatic ring substitution.

Compound A features a 1,2,4-trisubstituted ring with a primary aromatic amine (-NH₂) at the para position and a methoxy group (-OCH₃) at the ortho position relative to the alkyl chain. Compound B features a highly symmetric 1,4-disubstituted ring with only a para-methoxy group[1]. The presence of the electron-donating primary amine in Compound A fundamentally alters its nucleophilicity, chromatographic retention, and spectroscopic signatures, providing distinct vectors for orthogonal analytical differentiation.

Physicochemical Profiling

To establish a baseline for analytical separation, we must first evaluate the theoretical physicochemical properties of both compounds.

Table 1: Comparative Physicochemical Properties

Property1-(4-Amino-2-methoxyphenyl)propan-2-one (Compound A)1-(4-Methoxyphenyl)propan-2-one (Compound B)
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₂O₂
Molecular Weight 179.22 g/mol 164.20 g/mol
Aromatic Substitution 1,2,4-Trisubstituted1,4-Disubstituted (para)
Key Functional Groups Ketone, Methoxy (ortho), Primary Amine (para)Ketone, Methoxy (para)
Predicted Polarity High (due to -NH₂ hydrogen bonding)Moderate

Orthogonal Analytical Workflows

To ensure scientific integrity, the differentiation protocol relies on a self-validating system : a rapid presumptive colorimetric test followed by definitive structural elucidation via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Presumptive Screening: Colorimetric Derivatization

Causality: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acidic solution) acts as an electrophile that specifically reacts with primary aromatic amines. Because Compound A possesses this amine, it undergoes a condensation reaction to form a highly conjugated, yellow/orange Schiff base (imine)[2]. Compound B lacks an amine and will not react, providing an immediate binary visual confirmation.

Step-by-Step Protocol:

  • Dissolve 2 mg of the unknown analyte in 1 mL of absolute ethanol.

  • Add 3 drops of freshly prepared Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in 20% HCl).

  • Incubate at room temperature for 2 minutes.

  • Validation: A shift to a vibrant yellow/orange chromophore (λmax ≈ 436 nm) confirms the presence of Compound A. No color change indicates Compound B.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: Under Electron Ionization (EI) at 70 eV, phenylacetones undergo characteristic α-cleavage at the bond between the benzylic carbon and the carbonyl carbon, driven by the stability of the resulting substituted benzyl cation[3]. The mass-to-charge ratio (m/z) of this base peak is dictated by the ring substituents.

Step-by-Step Protocol:

  • Prepare a 10 µg/mL solution of the analyte in GC-grade methanol.

  • Inject 1 µL into a GC-MS equipped with a non-polar column (e.g., HP-5MS, 30 m × 0.25 mm).

  • Set the inlet temperature to 250°C and use a temperature gradient (e.g., 80°C to 280°C at 15°C/min).

  • Validation: Analyze the fragmentation pattern against Table 2.

Table 2: Expected GC-MS (EI, 70 eV) Fragmentation

Fragment TypeCompound A (m/z)Compound B (m/z)Structural Assignment
Molecular Ion [M]⁺ 179164Intact radical cation
Base Peak (α-cleavage) 136121Loss of acetyl radical (-43 Da); yields substituted benzyl cation
Secondary Fragment 10691Subsequent loss of formaldehyde/methoxy species
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR provides absolute stereochemical and regiochemical proof. The symmetry of Compound B's para-substituted ring produces a classic AA'BB' splitting pattern (two distinct doublets). Compound A's 1,2,4-trisubstitution breaks this symmetry, yielding a more complex three-spin system (d, d, dd) and an exchangeable amine proton signal.

Step-by-Step Protocol:

  • Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a 1D ¹H NMR spectrum at 400 MHz (minimum) using standard pulse sequences.

  • Perform a D₂O shake experiment (add 1 drop of D₂O, shake, and rescan) to identify exchangeable protons.

  • Validation: The disappearance of a broad singlet between 3.5–4.5 ppm upon D₂O addition confirms the -NH₂ group of Compound A.

Table 3: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Proton EnvironmentCompound A (Expected δ, ppm)Compound B (Expected δ, ppm)Splitting Pattern
Ketone -CH₃ ~2.1~2.1Singlet (3H)
Benzylic -CH₂- ~3.5~3.6Singlet (2H)
Methoxy -OCH₃ ~3.8~3.8Singlet (3H)
Amine -NH₂ ~3.5 - 4.2AbsentBroad Singlet (2H, D₂O exchangeable)
Aromatic Protons ~6.2 (d), ~6.3 (dd), ~6.9 (d)~6.8 (d), ~7.1 (d)Comp A: 1,2,4-system; Comp B: AA'BB' system

Visualizations

Analytical Decision Workflow

The following diagram illustrates the self-validating decision tree used to isolate and confirm the identity of the target compound.

Caption: Analytical workflow for distinguishing the two phenylacetone derivatives.

Mass Spectrometry Fragmentation Pathway

The diagram below maps the primary α-cleavage mechanism responsible for the diagnostic base peaks observed in GC-MS analysis.

Caption: Primary α-cleavage fragmentation pathways in Electron Ionization (EI) MS.

References

  • Title: Suitability of Recombinant Escherichia coli and Pseudomonas putida Strains for Selective Biotransformation of m-Nitrotoluene by Xylene Monooxygenase - PMC Source: nih.gov URL:[Link]

  • Title: Liquid Chromatographic and Mass Spectral Analysis of N-Substituted Analogues of 4-Methoxyamphetamine - Oxford Academic Source: oup.com URL:[Link]

  • Title: Phenylacetone | C9H10O | CID 7678 - PubChem - NIH Source: nih.gov URL:[Link]

Sources

Comparative

Analytical Comparison Guide: ATR vs. Transmission FTIR for Amino and Ketone Functional Group Characterization

Executive Summary & Application Context As a Senior Application Scientist, I frequently guide drug development teams in selecting the optimal Fourier Transform Infrared (FTIR) sampling technique for structural elucidatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

As a Senior Application Scientist, I frequently guide drug development teams in selecting the optimal Fourier Transform Infrared (FTIR) sampling technique for structural elucidation. When characterizing Active Pharmaceutical Ingredients (APIs) containing both amino (


, 

) and ketone (

) functional groups—such as substituted cathinones or amino-ketone neuromodulators—the choice between Attenuated Total Reflectance (ATR) and Transmission (KBr pellet) spectroscopy fundamentally alters the resulting spectral data. This guide objectively compares these two methodologies, highlighting the mechanistic causality behind spectral shifts and offering self-validating experimental protocols to ensure analytical integrity.
Mechanistic Causality: Vibrational Modes & The ATR Phenomenon

Before comparing the sampling techniques, we must understand the fundamental vibrational modes of our target functional groups. In IR spectroscopy, functional groups are identified by characteristic vibrational frequencies dictated by bond strength and reduced mass:

  • Ketone (

    
    ):  The carbonyl stretch is typically the strongest peak in the IR spectrum, appearing as a sharp, "sword-like" band between 1680–1750 cm⁻¹[1]. The exact position is diagnostic of conjugation and ring strain; for instance, saturated aliphatic ketones generally absorb near 1715 cm⁻¹[2].
    
  • Amino (

    
     / 
    
    
    
    ):
    Primary amines exhibit two distinct N-H stretching bands (symmetric and asymmetric) in the 3300–3500 cm⁻¹ region, while secondary amines show a single weak-to-medium band[3]. Additionally, the N-H bending vibration (scissoring) appears around 1550–1650 cm⁻¹[3].

The Causality of Spectral Differences (ATR vs. Transmission): While Transmission FTIR measures the bulk absorption of IR radiation passing through a diluted sample (e.g., KBr matrix)[4], ATR relies on an evanescent wave penetrating a few micrometers into the sample in direct contact with a high-refractive-index crystal (like Diamond or ZnSe)[5].

Crucially, ATR penetration depth is not constant; it changes with wavelength, refractive index, and angle of incidence[6]. Furthermore, near strong absorption bands like the carbonyl stretch, anomalous dispersion alters the sample's refractive index[7]. This causes a well-documented optical effect: ATR peaks shift to slightly lower wavenumbers (often 2–5 cm⁻¹) and exhibit distorted relative intensities compared to transmission spectra [7]. Because penetration depth decreases at higher wavenumbers, peaks in the 3000+ cm⁻¹ region (like the N-H stretch) will also appear disproportionately weaker in ATR compared to reference spectra collected using transmission methods[6].

Data Presentation: Comparative IR Peak Table

The following table summarizes the expected spectral behavior of amino and ketone groups when analyzed via Transmission versus ATR-FTIR.

Functional GroupVibrational ModeTransmission (KBr) Expected RangeATR Expected Range (Post-Shift)Intensity & Shape
Ketone C=O Stretch1680–1750 cm⁻¹1675–1745 cm⁻¹Strong, sharp ("sword-like")
Primary Amino N-H Stretch (Sym/Asym)3300–3500 cm⁻¹ (Two peaks)3300–3500 cm⁻¹ (Two peaks)Medium, slightly broadened
Secondary Amino N-H Stretch>3000 cm⁻¹ (Single peak)>3000 cm⁻¹ (Single peak)Weak to medium
Amino N-H Bend (Scissoring)1550–1650 cm⁻¹1548–1648 cm⁻¹Medium to strong

Note: ATR shifts are most pronounced in strong absorbers like the C=O stretch due to anomalous dispersion[7]. Higher wavenumber peaks (like N-H stretch) appear weaker in ATR because penetration depth decreases at shorter wavelengths[6].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every analytical protocol must be a self-validating system. The following methodologies incorporate built-in checks to verify spectral accuracy.

Protocol A: Transmission FTIR (KBr Pellet) Causality: KBr is highly transparent to mid-IR radiation. Diluting the API in KBr prevents total absorption (detector saturation) and minimizes scattering, allowing for a true bulk measurement[4].

  • System Calibration: Run a 1.5 mil polystyrene film standard. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹ to validate the interferometer's wavelength accuracy.

  • Sample Preparation: Weigh 1–2 mg of the amino-ketone API and 100–200 mg of anhydrous, IR-grade KBr. Grind the mixture thoroughly in an agate mortar for 2 minutes to ensure a homogeneous dispersion and reduce particle size below the IR wavelength (minimizing the Christiansen effect).

  • Pellet Pressing: Transfer the powder to a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove moisture, then apply 10 tons of pressure for 5 minutes. The resulting pellet should be translucent.

  • Acquisition: Collect a background spectrum using a blank KBr pellet (prepared identically). Scan the sample pellet (32 scans, 4 cm⁻¹ resolution). The resulting spectrum can be directly compared to standard transmission libraries[6].

Protocol B: ATR-FTIR (Diamond Crystal) Causality: ATR is inherently surface-sensitive. Because the evanescent wave penetrates only 0.5–2.0 µm, intimate contact between the crystal and the sample is an absolute requirement for a high signal-to-noise ratio[6].

  • System Calibration & Background: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Collect an ambient air background spectrum.

  • Sample Application: Place ~2–5 mg of the neat API powder directly onto the center of the diamond crystal. No dilution is required[5].

  • Compression: Lower the ATR anvil and apply consistent, standardized pressure until the torque slip-clutch engages. This ensures the necessary intimate contact[6].

  • Acquisition & Correction: Scan the sample (32 scans, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm (often built into the spectrometer's software) to adjust for wavelength-dependent penetration depth and anomalous dispersion before comparing the data to transmission-based libraries[4].

Process Visualization

The following diagram illustrates the divergent workflows and mechanistic checkpoints for both sampling techniques.

FTIR_Workflow cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission (KBr) Workflow Start API Sample (Amino-Ketone) ATR_Prep Place Neat Powder on Diamond Crystal Start->ATR_Prep KBr_Prep Grind API with Anhydrous KBr Start->KBr_Prep ATR_Press Apply Anvil Pressure (Intimate Contact) ATR_Prep->ATR_Press ATR_Scan Evanescent Wave Surface Scan ATR_Press->ATR_Scan ATR_Shift Peak Shift Correction (Anomalous Dispersion) ATR_Scan->ATR_Shift Analysis Spectral Analysis: Ketone (1715 cm⁻¹) & Amino (3300 cm⁻¹) ATR_Shift->Analysis KBr_Press Press at 10 Tons (Vacuum Die) KBr_Prep->KBr_Press KBr_Scan Bulk IR Beam Transmission Scan KBr_Press->KBr_Scan KBr_Ref Direct Library Comparison KBr_Scan->KBr_Ref KBr_Ref->Analysis

Comparative workflow of ATR vs. Transmission FTIR for analyzing amino and ketone functional groups.

References
  • FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. 7

  • Infrared spectroscopy correlation table - Wikipedia. 3

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra - Master Organic Chemistry. 1

  • Infrared Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note - SaveMyExams. 8

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition - OpenStax adaptation 1, NC State University Libraries. 2

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. 5

  • Why ATR-FTIR Results Don't Always Match Expectations - Rocky Mountain Labs. 6

  • Comparison of transmission FTIR and ATR spectra for discrimination - PMC. 9

  • Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry) - Study Mind. 10

  • Guide to FT-IR Spectroscopy - Bruker. 4

Sources

Validation

Absolute Purity: Analytical Standards and Methodological Comparison for CAS 1803833-25-1

Introduction: The Analytical Challenge of CAS 1803833-25-1 CAS 1803833-25-1, chemically identified as 1-(4-Amino-2-methoxyphenyl)propan-2-one , is a critical, high-value intermediate utilized in advanced pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of CAS 1803833-25-1

CAS 1803833-25-1, chemically identified as 1-(4-Amino-2-methoxyphenyl)propan-2-one , is a critical, high-value intermediate utilized in advanced pharmaceutical synthesis. Featuring a primary aromatic amine, an electron-donating methoxy group, and a reactive ketone moiety, this molecule presents a highly specific set of analytical challenges.

Ensuring the absolute purity of this compound is paramount. Structurally similar positional isomers—specifically the 5-amino variant, 1-(5-Amino-2-methoxyphenyl)propan-2-one (CAS 1806435-66-4)—and oxidative degradation products can propagate through synthetic pathways, ultimately compromising active pharmaceutical ingredient (API) safety and yield. This guide provides an objective comparison of purity analysis methodologies for CAS 1803833-25-1, grounded in the International Council for Harmonisation (ICH) Q2(R2) guideline[1] and United States Pharmacopeia (USP) General Chapter <1225>[2].

Methodological Comparison: Evaluating the Alternatives

To establish the purity profile of CAS 1803833-25-1, laboratories typically rely on three primary analytical modalities. The optimal choice depends on whether the objective is routine batch release, unknown impurity identification, or primary reference standard qualification.

  • UHPLC-UV (Ultra-High Performance Liquid Chromatography with UV Detection) : The industry workhorse for routine quantitative purity. It offers high throughput, excellent reproducibility, and is highly sensitive to the aromatic ketone chromophore.

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) : Essential for the structural elucidation of unknown degradants (e.g., N-oxidation products) and screening for potentially genotoxic impurities (PGTIs) at trace levels.

  • qNMR (Quantitative Nuclear Magnetic Resonance) : The gold standard for determining absolute mass fraction purity without requiring an identical reference standard, utilizing an internal standard (e.g., Maleic acid).

Quantitative Data Summary

Table 1: Performance Metrics of Analytical Modalities for CAS 1803833-25-1

Performance MetricUHPLC-UV (PFP Column)LC-HRMS (Q-TOF)qNMR (1H, 600 MHz)
Primary Application Routine Batch Release & AssayImpurity ID & Trace ScreeningReference Standard Qualification
Limit of Detection (LOD) 0.01% (100 ppm)0.0001% (1 ppm)~0.5% (5000 ppm)
Limit of Quantitation (LOQ) 0.05% (500 ppm)0.0005% (5 ppm)~1.0% (10000 ppm)
Linearity Range 0.05% – 120% of nominal0.0005% – 10% of nominal1% – 100%
Isomeric Resolution (

)
> 2.5 (Baseline)N/A (Relies on front-end LC)High (Distinct chemical shifts)
Run Time 8 minutes15 minutes10 minutes (per scan set)
Relative Cost / Complexity Low / ModerateHigh / HighModerate / High

Causality & Experimental Choices: The "Why" Behind the Method

Developing a robust method for CAS 1803833-25-1 requires a deep understanding of its physicochemical vulnerabilities. As an application scientist, method development is not about trial and error; it is about exploiting molecular geometry and pKa.

1. Stationary Phase Selection: The PFP Advantage A standard hydrophobic C18 column often fails to resolve the 4-amino isomer (CAS 1803833-25-1) from the 5-amino isomer (CAS 1806435-66-4). Therefore, we mandate a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces


 interactions, dipole-dipole moments, and hydrogen bonding capabilities. Because the position of the amino and methoxy groups alters the electron density of the aromatic ring, the PFP column exploits these subtle electronic differences, achieving a resolution (

) greater than 2.5.

2. Mobile Phase pH Control The primary aniline group has a


 of approximately 4.5. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the amine is fully protonated. This ensures a sharp, symmetrical peak and reproducible retention times, aligning with the robustness requirements of ICH Q2(R2)[1].

Self-Validating Experimental Protocol: UHPLC-UV Purity Assay

To ensure trustworthiness, the following protocol is designed as a self-validating system . The analysis cannot proceed unless the System Suitability Test (SST) explicitly proves the system's resolving power, a core tenet of USP <1225>[2].

Step 1: Preparation of Solutions
  • Diluent : Methanol:Water (50:50, v/v).

  • Blank : Pure diluent.

  • System Suitability Solution (SST) : Spike CAS 1803833-25-1 (1.0 mg/mL) with 0.5% w/w of the 5-amino isomer (CAS 1806435-66-4).

  • Sample Solution : Accurately weigh 10.0 mg of the CAS 1803833-25-1 batch into a 10 mL volumetric flask, dissolve, and make up to volume with diluent (1.0 mg/mL).

Step 2: Chromatographic Conditions
  • Column : PFP Core-Shell, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 60% B over 6 minutes, hold at 60% B for 1 minute, re-equilibrate at 5% B for 1 minute.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 35°C.

  • Detection : UV at 254 nm (optimal for the aromatic ketone chromophore).

Step 3: System Suitability Testing (The Validation Gate)

Inject the SST solution in triplicate. The system is only validated for sample analysis if:

  • The resolution (

    
    ) between CAS 1803833-25-1 and CAS 1806435-66-4 is 
    
    
    
    .
  • The tailing factor (

    
    ) for the main peak is 
    
    
    
    .
  • The Relative Standard Deviation (RSD) of the main peak area is

    
    .
    

Causality Check : If


, column degradation or mobile phase preparation errors have occurred. The system will actively reject the run, preventing the reporting of false purity metrics.
Step 4: Sample Analysis & Data Processing

Inject the Blank, followed by the Sample Solution. Integrate all peaks


 the LOQ (0.05% area). Calculate purity using the area normalization method, subtracting any blank artifacts.

Visualizing the Analytical Ecosystem

Analytical Workflow & Lifecycle

Workflow A Sample Prep (CAS 1803833-25-1) B System Suitability (SST) A->B Aliquot B->B SST Fail (Troubleshoot) C UHPLC-UV/MS Analysis B->C SST Pass (Rs > 2.0) D Data Processing & Integration C->D Chromatogram E Quality Decision (Pass/Fail) D->E Purity > 99.0%

Analytical workflow for CAS 1803833-25-1 purity evaluation.

Degradation & Impurity Pathway

Pathway Synthesis Synthesis Route Target CAS 1803833-25-1 (4-Amino Isomer) Synthesis->Target Major Product Isomer CAS 1806435-66-4 (5-Amino Isomer) Synthesis->Isomer Positional Impurity Stress Environmental Stress (O2, Heat, pH) Target->Stress Degradation Oxidation N-Oxidation Products (Azo/Azoxy Dimers) Stress->Oxidation Amine Oxidation Aldol Aldol Condensates (Ketone Reactivity) Stress->Aldol Self-Condensation

Synthesis impurities and degradation pathways of CAS 1803833-25-1.

References

  • European Medicines Agency (EMA) / ICH. (2023). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. Retrieved from:[Link]

  • BA Sciences. (2024). USP <1225> Method Validation: Validation of Compendial Procedures. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Amino-2-methoxyphenyl)propan-2-one

As a Senior Application Scientist, I approach the handling of novel or highly reactive intermediates not just as a compliance checklist, but as a system of mechanistic safeguards. 1-(4-Amino-2-methoxyphenyl)propan-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or highly reactive intermediates not just as a compliance checklist, but as a system of mechanistic safeguards. 1-(4-Amino-2-methoxyphenyl)propan-2-one (CAS: 1803833-25-1) presents a unique dual-hazard profile: it contains both a primary aromatic amine (aniline derivative) and a ketone moiety.

To handle this compound safely, we must understand the "why" behind the protocols. Aromatic amines are highly lipophilic, meaning they easily bypass the skin's stratum corneum and enter the bloodstream, where they can oxidize hemoglobin to methemoglobin, severely impairing oxygen transport[1][2]. Simultaneously, the ketone functional group acts as an aggressive solvent that can rapidly degrade standard laboratory glove materials.

The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and scientific integrity in your laboratory.

Mechanistic Toxicology & PPE Justification

Standard latex or thin nitrile gloves are insufficient for this compound. The ketone moiety facilitates rapid permeation through thin elastomers, carrying the toxic aromatic amine directly to the dermal layer. Once absorbed, primary aromatic amines pose severe systemic risks, including methemoglobinemia (cyanosis), respiratory tract sensitization, and potential mutagenicity[1][2].

To mitigate this, we employ a strategy of chemical resistance layering .

Table 1: Quantitative PPE Specifications & Mechanistic Justification
PPE CategoryMaterial SpecificationTesting StandardMechanistic Justification
Hand Protection Inner: 4-mil NitrileOuter: 14-mil Butyl RubberEN 16523-1 / ASTM F739Butyl rubber resists ketone degradation; inner nitrile provides a secondary barrier against the amine[3].
Eye Protection Indirect Vented Goggles + Face ShieldANSI Z87.1 / EN 166Protects against aerosolized droplets that can cause severe corneal damage and systemic absorption[4].
Body Protection Polyethylene-coated apron over Lab CoatISO 13688Prevents fabric saturation. Cotton lab coats alone act as wicks, prolonging dermal exposure[5].
Respiratory Fume Hood (Face velocity >100 fpm)ASHRAE 110Captures volatile ketone vapors and amine dust particulates before they enter the breathing zone[4].

Logical Framework of Exposure & Mitigation

G Compound 1-(4-Amino-2-methoxyphenyl) propan-2-one Dermal Dermal Contact Compound->Dermal Inhalation Inhalation (Vapor/Dust) Compound->Inhalation Ocular Ocular Contact Compound->Ocular LipidSoluble High Lipid Solubility Rapid Skin Absorption Dermal->LipidSoluble RespIrritation Respiratory Tract Irritation & Sensitization Inhalation->RespIrritation EyeDamage Severe Eye Irritation Corneal Damage Ocular->EyeDamage Methemoglobinemia Systemic Toxicity (Methemoglobinemia) LipidSoluble->Methemoglobinemia Gloves Double Gloving (Butyl over Nitrile) LipidSoluble->Gloves Mitigated by Hood Local Exhaust Ventilation (Fume Hood >100 fpm) RespIrritation->Hood Mitigated by Goggles Chemical Splash Goggles & Face Shield EyeDamage->Goggles Mitigated by

Figure 1: Exposure routes and PPE mitigation logic for aromatic amines.

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, every handling step must isolate the compound from the operator's breathing and dermal zones.

Step 1: Environmental & Equipment Verification

  • Verify the fume hood is operational with a face velocity of at least 100 feet per minute (fpm).

  • Clear the hood of incompatible materials, specifically strong oxidizers and concentrated acids, which can react violently with aromatic amines[1].

Step 2: PPE Donning Sequence

  • Don standard laboratory attire (long pants, closed-toe shoes).

  • Put on a chemically resistant polyethylene apron over your lab coat.

  • Don inner nitrile gloves, followed by outer Butyl rubber gloves. Ensure the outer gloves overlap the lab coat cuffs.

  • Don indirect-vented chemical splash goggles.

Step 3: Transfer and Weighing

  • Perform all weighing inside the fume hood using an enclosed analytical balance to prevent micro-dust aerosolization.

  • Use anti-static, non-metallic spatulas. Aromatic amines can form highly reactive intermediates (like diazonium salts) that are sensitive to friction with metallic lab wares[1].

  • Transfer the compound into a pre-tared, sealable secondary container before removing it from the balance enclosure.

Step 4: Doffing and Decontamination

  • Before removing hands from the hood, wipe down the exterior of the sealed secondary container with a specialized amine decontamination solution[6].

  • Remove the outer Butyl gloves aseptically (turning them inside out) and leave them inside the hood. Do not touch the hood sash or your lab notebook with contaminated gloves[4].

Spill Response & Decontamination

In the event of a spill, do not use water , as it will spread the lipophilic compound.

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize exhaust pull[5].

  • Absorb: Cover the spill completely with an inert, polypropylene-based absorbent pad, dry sand, or vermiculite[5][7].

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty, clear plastic hazardous waste bag compatible with the chemical[5].

  • Decontaminate: Wash the affected surface with a commercial aromatic amine decontamination solution (often mildly acidic to protonate the amine, rendering it water-soluble), followed by soap and water[6].

Chemical Waste Disposal & In-Lab Deactivation Plan

Direct disposal of aromatic amines into standard organic waste streams poses severe environmental toxicity risks. The most scientifically sound method for managing small-scale laboratory waste of this nature is in-lab oxidative deactivation using acidified potassium permanganate. This process cleaves the aromatic ring and oxidizes the amine to non-toxic byproducts[8][9][10].

Table 2: Deactivation Reagent Stoichiometry
ReagentConcentrationVolume / MassMechanistic Role
Amine Waste N/A0.01 molTarget contaminant to be destroyed
Sulfuric Acid (H₂SO₄) 1.7 N3.0 LProtonates the amine; provides required acidic medium[9][10]
Potassium Permanganate (KMnO₄) 0.2 M1.0 LStrong oxidizer; degrades the aromatic ring[9][10]
Sodium Hydrogen Sulfite (NaHSO₃) SolidAs neededQuenches unreacted permanganate (MnO₄⁻ to Mn²⁺)[9][10]

Step-by-Step Deactivation Protocol:

  • Preparation: In a large 5-L Erlenmeyer flask inside the fume hood, prepare 3 L of 1.7 N Sulfuric Acid (H₂SO₄). Always add acid to water.

  • Dissolution: Slowly dissolve 0.01 mol of the 1-(4-Amino-2-methoxyphenyl)propan-2-one waste into the acidic solution. The acid will protonate the amine, increasing its solubility[9][10].

  • Oxidation: Add 1 L of 0.2 M Potassium Permanganate (KMnO₄) to the flask.

  • Incubation: Allow the purple solution to stand at room temperature for exactly 8 hours. This duration is critical to ensure complete degradation of the aromatic ring[9][10].

  • Quenching: Slowly add solid Sodium Hydrogen Sulfite (NaHSO₃) to the flask while stirring. Continue addition until the purple color completely disappears, indicating that all excess permanganate has been reduced[9][10].

  • Disposal: Neutralize the resulting clear solution to approximately pH 7 using dilute sodium hydroxide. Once neutralized, the non-toxic aqueous waste can generally be flushed down the drain, subject to your local institutional environmental health and safety (EHS) regulations[9][10].

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy-IM5wRJiCnQQp14aylcaQmY_ZKBnWswEF40smDLbSxst_QD5k6vO0bZTa3Kr14l7vvjeshXgvk7hzK6MINtRucsaX-UzxmGCgaYz6cQa4RHEj8pCOM1hQrzKJT9etKA4foYbE2y4o85dut0=]
  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, UBC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEtmGE9ES3JU4HbmdhzuEMmNbNLokgJjP-7Sf3v9wMb0W0YNPb1f4eVGvDFwZvIVMNPoOxcO_lgQp5AAfhbad9dXlPDbjFeKKoG1kuRUmlwKfBUSi14bcLCvHkE_f7R8Q_oL_qqLB-KUd1FjsM5ZIxDngCCyV7i6L06hPRbAcC179s-uhFo-KwM5WTzm7VsvU=]
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